FIT-039
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZHYSJZOUICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FIT-039: A Deep Dive into its Viral Replication Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FIT-039 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical host factor for the replication of a broad spectrum of viruses. By targeting CDK9, this compound effectively suppresses viral mRNA transcription, thereby halting viral replication. This mechanism has demonstrated efficacy against a range of DNA viruses, including Herpes Simplex Virus (HSV-1, HSV-2), Human Adenovirus, Human Cytomegalovirus (CMV), Hepatitis B Virus (HBV), Human Papillomavirus (HPV), and Kaposi's sarcoma-associated herpesvirus (KSHV), as well as the retrovirus Human Immunodeficiency Virus (HIV-1). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of CDK9 and Viral Transcription
The primary mechanism of action of this compound is the selective, ATP-competitive inhibition of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the elongation phase of transcription by RNA Polymerase II (Pol II).[2] P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2, or K), phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Pol II. This phosphorylation event is essential for the transition from abortive transcription to productive elongation.[2]
Many viruses, particularly DNA viruses, rely on the host cell's transcriptional machinery for the expression of their genes. By inhibiting CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD, leading to a premature termination of viral mRNA transcription.[2][3] This effectively shuts down the production of viral proteins required for replication and the assembly of new virions.[3] Transcriptome analyses have confirmed that this compound specifically inhibits CDK9, with minimal effects on other CDKs or cellular proliferation at effective antiviral concentrations.[3]
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against a variety of viruses in cell culture models. The following tables summarize the key inhibitory concentrations.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Parameter | Value | Reference |
| DNA Viruses | ||||
| Herpes Simplex Virus 1 (HSV-1) | HeLa | IC50 | 0.69 µM | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | IC50 | 0.33 µM | [4] |
| Retroviruses | ||||
| HIV-1 | Chronically Infected Cells | EC50 | 1.4 - 2.1 µM | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value | Reference |
| HepG2/NTCP | CC50 | > 50 µM | [4] |
| Chronically HIV-1 Infected Cells | CC50 | > 20 µM | [5] |
Table 3: Kinase Inhibition Profile of this compound
| Kinase | Parameter | Value | Reference |
| CDK9/cyclin T1 | IC50 | 5.8 µM | [1] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo therapeutic potential of this compound.
-
Herpes Simplex Virus 1 (HSV-1): Topical application of a this compound ointment suppressed skin lesion formation in a murine HSV-1 infection model.[3] Notably, this compound was effective against an acyclovir-resistant HSV-1 strain without observable adverse effects.[3]
-
Hepatitis B Virus (HBV): In chimeric mice with human hepatocytes infected with HBV, the combination of this compound with entecavir significantly enhanced the antiviral activity compared to entecavir alone.[4]
Detailed Experimental Methodologies
The following sections outline the general protocols for key experiments used to characterize the mechanism of action of this compound. Note: These are generalized descriptions based on published abstracts. Detailed, step-by-step protocols would require access to the full-text of the cited literature.
Cell Culture and Virus Infection Assays
-
Cell Lines: HeLa, HepG2 cells expressing human sodium taurocholate cotransporting polypeptide (HepG2/NTCP), and chronically HIV-1 infected cell lines are commonly used.[3][4][5]
-
Virus Stocks: High-titer viral stocks of HSV-1, HSV-2, human adenovirus, human cytomegalovirus, and HBV are prepared and quantified.[3][4]
-
Infection Protocol:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specified period.
-
The culture medium is then replaced with a virus-containing medium, and the cells are incubated to allow for viral entry and replication.
-
After the incubation period, various endpoints are measured to assess viral replication, such as viral DNA levels, viral RNA transcripts, or supernatant viral antigens.[4]
-
Quantification of Viral Replication
-
Quantitative Polymerase Chain Reaction (qPCR): Used to quantify intracellular viral DNA and RNA levels.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the levels of viral antigens in the cell culture supernatant.[4]
-
Plaque Reduction Assay: A standard virological assay to determine the concentration of infectious virus particles.
Kinase Inhibition Assay
-
In Vitro Kinase Assay: The inhibitory activity of this compound against CDK9/cyclin T1 and a panel of other kinases is determined using in vitro kinase assays. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified.
Specific Viral Applications
Human Papillomavirus (HPV)
This compound has shown significant promise in the context of HPV infection. It inhibits HPV replication and the expression of the viral oncogenes E6 and E7.[6] This leads to the restoration of the tumor suppressors p53 and pRb in HPV-positive cervical cancer cells.[6] The therapeutic effect of this compound has been demonstrated in a cervical intraepithelial neoplasia (CIN) model using an organotypic raft culture.[6] Clinical trials have been designed to evaluate the safety and efficacy of this compound delivered via a transdermal patch for common warts and a vaginal tablet for CIN.[2][7]
Hepatitis B Virus (HBV)
This compound's activity against HBV is particularly noteworthy as it has been shown to reduce the covalently closed circular DNA (cccDNA) in HBV-replicating cells.[4] The cccDNA is the stable, persistent form of the viral genome in infected hepatocytes and the main reason for the difficulty in curing chronic HBV infection. The antiviral activity of this compound was most prominent in the early phase of viral infection.[4]
Conclusion
This compound represents a promising broad-spectrum antiviral agent with a well-defined mechanism of action centered on the inhibition of the host factor CDK9. Its ability to suppress viral mRNA transcription provides a high barrier to the development of viral resistance. The in vitro and in vivo data, particularly against clinically significant and difficult-to-treat viruses like acyclovir-resistant HSV, HPV, and HBV, underscore its potential for further clinical development. The favorable safety profile observed in preclinical and early clinical studies further supports its investigation as a novel antiviral therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
FIT-039: A Selective CDK9 Inhibitor for Antiviral and Antineoplastic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FIT-039 is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in transcriptional elongation.[3] By targeting this host cell factor, this compound has demonstrated a broad spectrum of antiviral activity against various DNA viruses, including human papillomavirus (HPV), herpes simplex virus (HSV), human cytomegalovirus (CMV), adenovirus, and hepatitis B virus (HBV).[3][4][5][6] Furthermore, its ability to suppress viral oncogene expression has positioned it as a promising therapeutic agent for virus-induced neoplasia, particularly HPV-associated cervical intraepithelial neoplasia (CIN) and Kaposi's sarcoma-associated herpesvirus (KSHV) related malignancies.[4][7][8][9] This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits the kinase activity of the CDK9/cyclin T1 complex in an ATP-competitive manner.[2] This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). The hyperphosphorylation of the RNAP II CTD is an essential signal for the transition from transcription initiation to productive elongation. Consequently, this compound effectively suppresses the transcription of a wide array of viral genes that are highly dependent on host cell transcriptional machinery.[3][5] Notably, many viruses, including HPV and KSHV, utilize CDK9 to drive the expression of their own oncogenes, such as E6 and E7 in HPV.[4][7] By inhibiting CDK9, this compound leads to the downregulation of these viral oncogenes, which in turn restores the function of tumor suppressor proteins like p53 and pRb.[4][8] This dual antiviral and antineoplastic activity forms the basis of its therapeutic potential. While this compound shows potent inhibition against CDK9, it exhibits minimal activity against other CDKs, highlighting its selectivity.[2]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| CDK9/cyclin T1 | Kinase Assay | 5.8 µM | [1][2] |
| HSV-1 Replication | Cell-based Assay | 0.69 µM | [1] |
| HBV Replication | Cell-based Assay | 0.33 µM | [6] |
| HIV-1 Replication | Cell-based Assay | 1.4 - 2.1 µM | [10] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 | Reference |
| HepG2/NTCP | Cell Viability | > 50 µM | [6] |
| Various Cell Lines | Cell Viability | > 20 µM | [10] |
Table 3: Pharmacokinetic Properties of this compound (Human Clinical Trial)
| Parameter | Dose (Transvaginal) | Value | Reference |
| Cmax | 50 mg/day | 4.5 ± 0.5 ng/mL | [11] |
| Cmax | 100 mg/day | 4.4 ± 1.4 ng/mL | [11] |
| t1/2 | 50 mg/day | 14.8 ± 2.1 hours | [11] |
| t1/2 | 100 mg/day | 12.1 ± 2.6 hours | [11] |
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies have demonstrated the efficacy of this compound in various models. In a murine model of HSV-1 infection, topical application of a this compound ointment significantly suppressed skin lesion formation, including in cases of acyclovir-resistant HSV-1.[5] For HPV-associated neoplasia, this compound was shown to inhibit the replication of HPV and the expression of the E6 and E7 oncogenes in HPV-positive cervical cancer cells.[4][8] In an organotypic raft culture model of cervical intraepithelial neoplasia (CIN), this compound suppressed HPV18-induced dysplasia and hyperproliferation while reducing the viral load.[4] Furthermore, in vivo studies using xenograft models of HPV16-positive cervical cancer showed that this compound repressed tumor growth without significant adverse effects.[2][4] The compound also demonstrated growth-suppressive effects on Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cells in a xenograft model.[7][9]
Clinical Trials
This compound has progressed to Phase I/II clinical trials. A trial evaluating a this compound skin patch for the treatment of common warts caused by HPV was conducted.[4][12] Another Phase I/II trial investigated the safety and efficacy of a this compound-releasing vaginal tablet for the treatment of CIN 1 or 2.[11] The results from this trial demonstrated that transvaginal administration of this compound was safe, with only mild, self-limiting adverse events reported.[11] While the efficacy in completely clearing verruca vulgaris was not definitively established in one study, a reduction in lesion dimension was observed.[12][13] These early clinical studies support the continued development of this compound as a topical or locally administered antiviral and antineoplastic agent.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cells of interest (e.g., HeLa, HEK293, HepG2/NTCP)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-8 solution (e.g., Nacalai Tesque)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of WST-8 solution to each well and incubate for 30 minutes to 4 hours, depending on the cell type and metabolic activity.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation of the in vivo efficacy studies of this compound.
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for injection (e.g., HPV16+ CaSki cells)
-
Matrigel (optional)
-
This compound formulation for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage of 300 mg/kg).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the this compound treated and vehicle control groups to determine efficacy.
Conclusion
This compound is a selective CDK9 inhibitor with a well-defined mechanism of action that has demonstrated significant potential as a broad-spectrum antiviral and targeted antineoplastic agent. Its efficacy in preclinical models of various DNA virus infections and associated cancers, coupled with a favorable safety profile in early clinical trials, underscores its promise. Further clinical investigation is warranted to fully elucidate its therapeutic utility in treating conditions such as HPV-induced cervical intraepithelial neoplasia and other viral-driven malignancies. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on CDK9 inhibition and novel antiviral strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
FIT-039: A Technical Guide to its Antiviral Spectrum Against DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against a broad spectrum of DNA viruses. This compound represents a promising host-targeted antiviral strategy, demonstrating efficacy against various viral families by inhibiting a crucial host factor required for viral gene transcription. This document compiles quantitative data on its antiviral potency, details the experimental methodologies used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its antiviral effect by selectively inhibiting the host cell factor CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step in the elongation phase of transcription for many DNA viruses. By inhibiting CDK9, this compound effectively suppresses viral mRNA transcription and, consequently, viral replication.[1][2] A significant advantage of this host-targeted approach is its potential to be effective against drug-resistant viral strains that have developed mutations in virally encoded targets.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Antiviral Spectrum
This compound has demonstrated potent antiviral activity against a range of DNA viruses in vitro. The following table summarizes the key quantitative data from published studies.
| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | - | 0.69 | >20 | >29 | [3] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | - | ~1 | >20 | >20 | [1] | |
| Human Cytomegalovirus (HCMV) | HFF | Viral DNA Quantification | - | ~3 | >20 | >6.7 | [1] | |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 | Viral Load Reduction | - | - | - | - | [4] | |
| Adenoviridae | Human Adenovirus (HAdV) | A549 | Viral DNA Quantification | - | ~1 | >20 | >20 | [1] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2/NTCP | Viral Antigen Secretion | 0.33 | - | >50 | >151 | |
| Papillomaviridae | Human Papillomavirus (HPV) | CaSki, SiHa | E6/E7 mRNA expression | - | - | - | - | [5] |
Note: Some studies report qualitative data such as the reduction of viral load or gene expression at specific concentrations rather than explicit IC50/EC50 values. For KSHV, this compound treatment at 5 and 10 µM resulted in a 33% and 68% reduction in viral load, respectively.[4] For HPV, this compound was shown to suppress the expression of viral oncogenes E6 and E7.[5]
In Vivo Efficacy
The therapeutic potential of this compound has also been evaluated in a murine model of HSV-1 infection. Topical administration of a this compound ointment demonstrated a significant reduction in skin lesion severity and protected mice from lethality, including in cases of infection with an acyclovir-resistant HSV-1 strain.[1][2]
Experimental Protocols
In Vitro Antiviral Assays
1. Plaque Reduction Assay (for HSV-1 and HSV-2)
This assay is a standard method to determine the infectivity of lytic viruses and the efficacy of antiviral compounds.
Caption: Workflow for a plaque reduction assay.
Detailed Methodology:
-
Cell Preparation: Vero cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Compound Dilution: this compound is serially diluted in a suitable medium to achieve a range of concentrations.
-
Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells. This overlay medium also contains the respective concentrations of this compound.
-
Incubation and Staining: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days). Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value, the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control, is calculated.
2. Viral DNA Quantification Assay (for HCMV and HAdV)
-
Cell Culture and Infection: Human foreskin fibroblasts (HFFs) for HCMV or A549 cells for HAdV are seeded in multi-well plates. The cells are then infected with the respective virus in the presence of varying concentrations of this compound.
-
DNA Extraction: At a designated time post-infection (e.g., 72 hours), total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of viral DNA is quantified using real-time PCR with primers and probes specific to a viral gene.
-
Data Analysis: The EC50 value is determined as the concentration of this compound that reduces the viral DNA copy number by 50% compared to the control.
In Vivo Murine Zosteriform Spread Model (for HSV-1)
This model mimics recurrent cutaneous herpetic disease in humans.
Caption: Workflow for an in vivo murine HSV-1 model.
Detailed Methodology:
-
Animal Model: Male BALB/c mice are typically used.
-
Infection: The skin on the flank of the mice is scarified, and a suspension of HSV-1 (including acyclovir-resistant strains) is applied to the site.
-
Treatment: A topical ointment containing this compound (e.g., 5% or 10%) or a placebo is applied to the infected area, typically starting a few hours post-infection and continuing for several days (e.g., twice daily for 10 days).[3]
-
Evaluation: The severity of the resulting skin lesions (e.g., erythema, vesicles, ulceration) is scored daily. The survival of the mice is also monitored.
-
Endpoint: The primary endpoints are the reduction in lesion scores and the increase in survival rate in the this compound-treated group compared to the placebo group.
Conclusion
This compound demonstrates a broad-spectrum antiviral activity against a variety of DNA viruses by targeting a host-cell dependency, the CDK9 kinase. Its efficacy in vitro and in vivo, including against drug-resistant herpes simplex virus, underscores its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully elucidate its therapeutic applications in human viral diseases.
References
- 1. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
FIT-039 chemical structure and properties
An In-Depth Technical Guide to FIT-039: A Novel CDK9 Inhibitor
Introduction
This compound is a novel, selective, and orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It has garnered significant attention within the scientific community for its potent antiviral activity against a broad spectrum of DNA viruses.[3][4][5] By targeting a host cellular factor essential for viral gene expression, this compound presents a promising therapeutic strategy, particularly for infections caused by drug-resistant viral strains.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide, is a small molecule with a well-defined structure.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1113044-49-7 | [1][2] |
| Molecular Formula | C17H18FN3S | [2] |
| Molecular Weight | 315.41 g/mol | [2] |
| IUPAC Name | N-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide | [2] |
| SMILES Code | S=C(C1=CC=NC=C1)NC2=CC(F)=CC=C2N3CCCCC3 | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | DMSO: 10 mM | [6] |
Mechanism of Action: Inhibition of CDK9-Mediated Transcription
This compound exerts its antiviral effect by selectively inhibiting the host cell kinase, CDK9.[3] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1).[4][7] P-TEFb plays a pivotal role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[4] This phosphorylation event is essential for the transition from abortive to productive transcription elongation.
Many DNA viruses hijack the host cell's transcriptional machinery for the expression of their own genes.[4] By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a suppression of viral mRNA transcription and subsequent inhibition of viral replication.[3][4] This mechanism is distinct from many conventional antiviral drugs that directly target viral enzymes, offering a potential advantage against the development of drug resistance.[3]
Pharmacological Properties and In Vitro Activity
This compound is an ATP-competitive inhibitor of CDK9.[1] It has demonstrated potent and selective inhibitory activity against a wide range of DNA viruses in cell culture models.
| Target/Virus | Assay/Cell Line | IC50/EC50 Value | CC50 Value | Reference |
| CDK9/cyclin T1 | Kinase Assay | 5.8 µM (IC50) | - | [1] |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 0.69 µM (IC50) | >20 µM | [1][8] |
| HSV-1 Genome Replication | - | 0.69 µM (EC50), 4.0 µM (EC80) | - | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP cells | 0.33 µM (IC50) | >50 µM | [5] |
| Human Immunodeficiency Virus 1 (HIV-1) | Chronically infected cells | 1.4-2.1 µM (EC50) | >20 µM | [8] |
This compound has also shown efficacy against Herpes Simplex Virus 2 (HSV-2), human adenovirus, and human cytomegalovirus (CMV).[3] Furthermore, it has been shown to impair the proliferation of Kaposi's sarcoma-associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) cells.[9][10] A key finding is that this compound does not affect host cell cycle progression or proliferation at effective antiviral concentrations, indicating a favorable safety profile.[3]
In Vivo Efficacy and Preclinical Studies
The promising in vitro activity of this compound has been translated into in vivo efficacy in various animal models.
-
Murine HSV-1 Infection Model: Topical application of a this compound ointment suppressed skin lesion formation in mice infected with HSV-1, including an acyclovir-resistant strain.[3] Treatment with a 5% to 10% this compound ointment led to the complete regression of zosteriform spread.[1]
-
Primary Effusion Lymphoma (PEL) Xenograft Model: Administration of this compound drastically inhibited the growth of PEL in a xenograft model, highlighting its potential as an anticancer agent for KSHV-associated malignancies.[9]
-
HBV-Infected Chimeric Mice: In chimeric mice with human hepatocytes infected with HBV, this compound significantly enhanced the antiviral activity of entecavir.[5]
Importantly, these preclinical studies reported no noticeable adverse effects, with mice showing no significant drug-related changes in body weight or serum human-albumin concentrations.[3][5]
Clinical Trials
The preclinical success of this compound has led to its evaluation in human clinical trials for virally induced conditions.
-
Verruca Vulgaris (Common Warts): A phase I/II randomized controlled trial evaluated the safety and efficacy of a this compound transdermal patch for the treatment of common warts caused by human papillomavirus (HPV).[4][11] While the primary endpoint of complete lesion disappearance was not met, the study demonstrated the safety of the this compound patch.[11][12]
-
Cervical Intraepithelial Neoplasia (CIN): A phase I/II clinical trial investigated the safety and pharmacokinetics of a this compound-releasing vaginal tablet for the treatment of CIN1 or 2.[13][14] The study demonstrated the safety and validity of the transvaginal administration of this compound.[13][14] Following a single transvaginal dose, the maximum plasma concentration (Cmax) was observed at 6-7 hours, with a terminal elimination half-life (t1/2) of approximately 12-15 hours.[13][14]
| Clinical Trial Parameter | 50 mg/day Dose | 100 mg/day Dose | Reference |
| Cmax (mean ± SD) | 4.5 ± 0.5 ng/mL | 4.4 ± 1.4 ng/mL | [13][14] |
| t1/2 (mean ± SD) | 14.8 ± 2.1 hours | 12.1 ± 2.6 hours | [13][14] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the general methodologies employed in the evaluation of this compound can be summarized as follows:
In Vitro Antiviral Assays (General Workflow)
-
Cell Culture: Appropriate host cells (e.g., HEK293, HeLa, HepG2) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following viral adsorption, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated, infected cells are incubated for a defined period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is assessed using various methods, such as:
-
Plaque Reduction Assay: To determine the number of infectious virus particles.
-
Quantitative PCR (qPCR): To measure the levels of viral DNA or RNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify viral antigen production (e.g., HIV-1 p24).[2]
-
Western Blotting: To detect the expression of viral proteins.
-
-
Cytotoxicity Assay: The effect of this compound on host cell viability is determined in parallel using assays such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated from the dose-response curves.
In Vivo Murine HSV-1 Model
-
Animal Model: BALB/c mice are typically used.
-
Infection: Mice are epicutaneously infected with HSV-1 on the flank.
-
Treatment: A topical ointment containing this compound (e.g., 5% or 10%) or a placebo is applied to the infected area, typically twice daily.[1]
-
Monitoring: The development of skin lesions and the general health of the mice (including body weight) are monitored daily.
-
Endpoint: The severity of skin lesions is scored, and survival rates are recorded.
Logical Relationships in the Development of this compound
The development of this compound as a therapeutic agent follows a logical progression from fundamental research to clinical application.
Conclusion
This compound is a promising antiviral and potential anticancer agent with a novel mechanism of action that targets the host cell factor CDK9. Its broad-spectrum activity against various DNA viruses, favorable preclinical safety profile, and efficacy in animal models have established a strong foundation for its clinical development. While early-phase clinical trials have demonstrated its safety in humans, further studies are warranted to fully elucidate its therapeutic efficacy in various indications. The continued investigation of this compound and other CDK9 inhibitors holds significant promise for the development of new treatments for a range of viral and neoplastic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
An In-depth Technical Guide to the ATP-Competitive Inhibition of Cyclin-Dependent Kinase 9 by FIT-039
Introduction
Cyclin-dependent kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays an essential role in the transition from abortive to productive transcriptional elongation.[1] By phosphorylating key substrates, including the C-terminal domain (CTD) of RNA Polymerase II (Pol II), P-TEFb releases paused Pol II, enabling the synthesis of full-length messenger RNA (mRNA) transcripts.[2][3][4] The dysregulation of CDK9 activity has been implicated in various pathologies, including cancer and viral infections, making it a compelling target for therapeutic intervention.[2][5][6]
FIT-039, also known as N-[5-fluoro-2-(1-piperidinyl)phenyl]-4-pyridinecarbothioamide, has emerged as a selective, orally active, and ATP-competitive inhibitor of CDK9.[7][8][9] Its ability to specifically target the catalytic activity of CDK9 has made it a valuable tool for dissecting the biological functions of this kinase and a promising candidate for antiviral and anti-cancer therapies.[9][10][11] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its biochemical and cellular activity, and the experimental protocols used for its characterization.
The CDK9 Transcriptional Elongation Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[4][12] The primary function of P-TEFb is to overcome transcription pausing, a critical checkpoint in early gene transcription. After initiation, RNA Pol II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This pause is mediated by negative elongation factors, including the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[1][13]
P-TEFb is recruited to these paused complexes where CDK9 phosphorylates the Serine-2 residue of the heptapeptide repeat (YSPTSPS) within the RNA Pol II CTD.[14] This phosphorylation event is a key signal for the recruitment of RNA processing factors.[3] Concurrently, CDK9 phosphorylates subunits of DSIF and NELF, causing NELF to dissociate from the complex and converting DSIF into a positive elongation factor.[4][13] This cascade of phosphorylation events relieves the pause, allowing RNA Pol II to enter a state of productive elongation and synthesize the full-length transcript.[2][3]
References
- 1. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-TEFb Is Critical for the Maturation of RNA Polymerase II into Productive Elongation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of P‐TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that P‐TEFb alleviates the negative effect of DSIF on RNA polymerase II‐dependent transcription in vitro | The EMBO Journal [link.springer.com]
- 14. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclin-Dependent Kinase 9 Inhibitor FIT-039: A Novel Therapeutic Approach for Human Papillomavirus-Associated Neoplasia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Human papillomavirus (HPV) is a primary etiological agent for a range of malignancies, most notably cervical cancer.[1] The viral oncogenes E6 and E7 are the key drivers of cellular transformation and are constitutively expressed in HPV-positive cancers. These oncoproteins disrupt crucial tumor suppressor pathways, primarily by targeting p53 and the retinoblastoma protein (pRb) for degradation. Current treatments for HPV-related neoplasia often involve surgical procedures that can have significant side effects, and there is a pressing need for effective antiviral therapies.[2] FIT-039, a specific inhibitor of cyclin-dependent kinase 9 (CDK9), has emerged as a promising therapeutic candidate.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of this compound in the context of HPV infection.
Mechanism of Action: Targeting a Host Factor for Viral Suppression
This compound's antiviral activity stems from its ability to target a host cell factor, CDK9, which is essential for the transcription of various DNA viruses, including HPV.[2][3] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in phosphorylating the C-terminal domain of RNA polymerase II, a key step in productive transcript elongation. The HPV early promoter, which drives the expression of the E6 and E7 oncogenes, is highly dependent on P-TEFb activity.[2]
By inhibiting CDK9, this compound effectively suppresses the activity of the HPV early promoter, leading to a dose-dependent reduction in the transcription of E6 and E7.[2] This, in turn, leads to the restoration of the tumor suppressor proteins p53 and pRb, thereby halting the oncogenic processes driven by HPV.[2][4]
Signaling Pathway of this compound in HPV-Infected Cells
The following diagram illustrates the molecular pathway through which this compound exerts its anti-HPV effects.
Caption: this compound inhibits CDK9, suppressing HPV E6/E7 and restoring tumor suppressors.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across various experimental models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | HPV Type | Parameter | This compound Concentration | Result | Reference |
| CaSki | HPV16 | E6 Transcript Levels | Dose-dependent | Significant reduction | [2] |
| HeLa | HPV18 | E6 Transcript Levels | Dose-dependent | Significant reduction | [2] |
| CaSki | HPV16 | E6I/E7 Transcript Levels | Dose-dependent | Significant reduction | [2] |
| HeLa | HPV18 | E6I/E7 Transcript Levels | Dose-dependent | Significant reduction | [2] |
| HFK18 (Monolayer) | HPV18 (episomal) | Episomal HPV Replication | Not specified | Suppression | [2] |
| HFK18 (Organotypic) | HPV18 (episomal) | Viral Load | Not specified | Reduction | [2] |
| Cdk9/cyclin T1 | N/A | IC50 | 5.8 µM | N/A | [5] |
| HeLa (HSV-1 infected) | N/A | IC50 | 0.69 µM | N/A | [5] |
| HepG2 (HBV infected) | N/A | IC50 | 0.33 µM | N/A | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | HPV Status | Treatment | Duration | Outcome | Reference |
| CaSki Cervical Cancer | HPV16+ | 300 mg/kg this compound | 21 days | Significant tumor growth repression | [2] |
| C33A Cervical Cancer | HPV- | 300 mg/kg this compound | 21 days | No significant effect on tumor growth | [2] |
Clinical Evaluation
Phase I/II clinical trials have been initiated to evaluate the safety and efficacy of this compound in human subjects with HPV-related conditions.
Table 3: Pharmacokinetics of this compound Vaginal Tablet in a Phase I/II Trial for CIN 1/2
| Dose | Cmax (mean ± SD) | t1/2 (mean ± SD) | Reference |
| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours | [7] |
| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours | [7] |
Cmax: Maximum concentration, t1/2: Terminal elimination half-life
A placebo-controlled, randomized phase I/II trial of a this compound transdermal patch for verruca vulgaris (common warts) has also been conducted. While the primary endpoint of complete lesion disappearance was not met, the study demonstrated a reduction in the dimension of the warts treated with this compound compared to placebo.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the evaluation of this compound's effect on HPV.
Cell Lines and Culture
-
HPV-positive cervical cancer cell lines: CaSki (HPV16+) and HeLa (HPV18+) cells are commonly used. These cells are maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics.[2]
-
Primary human foreskin keratinocytes (HFKs): Used for studying the complete HPV life cycle. HFKs maintaining episomal HPV18 genomes (HFK18) are particularly valuable.[2]
Organotypic Raft Cultures
This 3D culture system mimics the differentiation of squamous epithelium, allowing for the study of the full HPV life cycle.
Workflow for Organotypic Raft Culture
Caption: Workflow for generating and treating HPV+ organotypic raft cultures.
Protocol Summary:
-
A dermal equivalent is prepared by mixing type I collagen with fibroblasts (e.g., J2-3T3 cells) in a multi-well plate.[4][9]
-
HPV-positive keratinocytes are seeded on top of the solidified collagen-fibroblast lattice.[4][9]
-
The cultures are maintained submerged in growth medium until the keratinocytes reach confluence.[4][9]
-
The raft is then lifted to the air-liquid interface on a metal grid to induce epithelial stratification and differentiation.[4][9]
-
This compound is added to the culture medium at the desired concentrations.
-
After the treatment period, the raft cultures are harvested for histological analysis (H&E staining), immunohistochemistry (IHC), in situ hybridization (ISH) for HPV DNA, and viral load quantification (e.g., by Southern blot or qPCR).[2]
Cervical Cancer Xenograft Model
In vivo efficacy is assessed using immunocompromised mice bearing tumors derived from human cervical cancer cells.
Protocol Summary:
-
A suspension of HPV-positive cervical cancer cells (e.g., CaSki) is injected subcutaneously into the flank of the mice.[2]
-
Tumor growth is monitored regularly by caliper measurements.
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[2]
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the experiment, tumors are excised for further analysis, including histology and biomarker assessment.[2]
Conclusion
This compound represents a promising, novel therapeutic agent for the treatment of HPV-induced neoplasia. Its mechanism of action, which involves the inhibition of the host factor CDK9 to suppress viral oncogene expression, offers a targeted approach to combat HPV-driven cellular proliferation. Preclinical studies have demonstrated its potent anti-HPV activity in both in vitro and in vivo models. Furthermore, early-phase clinical trials have provided valuable data on its safety and pharmacokinetics in humans. The continued investigation and development of this compound could lead to a significant advancement in the management of cervical intraepithelial neoplasia and other HPV-related diseases, potentially offering a non-invasive alternative to current surgical treatments.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. Using organotypic (raft) epithelial tissue cultures for the biosynthesis and isolation of infectious human papillomaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Biochemicals - CAT N°: 36555 [bertin-bioreagent.com]
- 6. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Organotypic Epithelial Tissue Culture to Study the Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a high-fidelity patient-derived xenograft model for cervical cancer enables the evaluation of patient’s response to conventional and novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
FIT-039: A Host-Targeting Antiviral with Therapeutic Potential Against Hepatitis B Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies often failing to achieve a functional cure due to the persistence of covalently closed circular DNA (cccDNA). This whitepaper explores the preclinical evidence for FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), as a promising host-targeting antiviral agent against HBV. By inhibiting a crucial host factor required for viral transcription, this compound demonstrates a novel mechanism of action that leads to the reduction of viral RNAs, antigens, and ultimately, the cccDNA reservoir. This document provides a comprehensive overview of the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Novel Mechanism of Action
This compound is a small molecule inhibitor that specifically targets Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] Unlike direct-acting antivirals that target viral enzymes, this compound acts on a host cellular factor that is hijacked by HBV for its own replication.[1][3][4] The P-TEFb complex, which includes CDK9, is essential for the transcription of viral messenger RNAs (mRNAs) from the cccDNA template in the nucleus of infected hepatocytes.[2][5] By inhibiting CDK9, this compound effectively suppresses the transcription of all HBV viral RNAs, leading to a downstream reduction in viral proteins and DNA replication.[5][6] This host-targeting approach offers the potential for a higher barrier to resistance compared to conventional antiviral therapies.[1] Furthermore, this compound has shown a broad spectrum of activity against various DNA viruses, including herpes simplex virus (HSV), human papillomavirus (HPV), and human adenovirus, further validating its mechanism of targeting a common host dependency factor.[1][7][8]
Quantitative Preclinical Data
The antiviral activity and cytotoxicity of this compound against HBV have been evaluated in cell culture models. The following table summarizes the key quantitative findings.
| Parameter | Cell Line | Value | Reference |
| IC50 (50% Inhibitory Concentration) | HepG2/NTCP cells | 0.33 µM | [6] |
| CC50 (50% Cytotoxic Concentration) | HepG2/NTCP cells | > 50 µM | [6] |
| Selectivity Index (CC50/IC50) | HepG2/NTCP cells | > 151.5 | Calculated from[6] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-HBV effect by inhibiting the host's CDK9, a critical component of the P-TEFb complex. This complex is recruited to the HBV cccDNA minichromosome, where it phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for efficient transcriptional elongation of viral RNAs. By blocking the kinase activity of CDK9, this compound prevents this phosphorylation event, leading to premature termination of transcription and a subsequent reduction in all viral transcripts.
Caption: Inhibition of HBV transcription by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound against HBV.
Cell Culture and HBV Infection
-
Cell Line: HepG2 cells expressing the human sodium taurocholate cotransporting polypeptide (HepG2/NTCP) are used as they are susceptible to HBV infection.[6]
-
HBV Inoculum: HBV particles are typically harvested from the culture supernatant of HepG2.2.15 cells, which constitutively produce the virus.
-
Infection Protocol:
-
Seed HepG2/NTCP cells in collagen-coated plates.
-
Differentiate the cells with dimethyl sulfoxide (DMSO) for several days.
-
Inoculate the cells with HBV in the presence of polyethylene glycol (PEG) 8000 for 16-24 hours.
-
Wash the cells extensively to remove the inoculum.
-
Culture the infected cells in the presence of various concentrations of this compound or a vehicle control. The medium is changed every few days.
-
Analysis of Viral Replication
-
Intracellular Viral RNA: Total RNA is extracted from the infected cells and viral RNA levels are quantified using reverse transcription quantitative PCR (RT-qPCR) with primers specific for different HBV transcripts.[6]
-
Nucleocapsid-Associated Viral DNA: Intracellular core particles are immunoprecipitated, and the encapsidated DNA is extracted. HBV DNA is then quantified by qPCR.[6]
-
Supernatant Viral Antigens: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[6]
-
cccDNA Quantification:
-
Isolate nuclear DNA from infected cells.
-
Treat the DNA with plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the cccDNA intact.
-
Quantify the remaining cccDNA by qPCR using specific primers.
-
In Vivo Efficacy in Chimeric Mice
-
Animal Model: Chimeric mice with humanized livers are used. These mice are generated by transplanting human hepatocytes into immunodeficient mice.[6]
-
HBV Infection: The chimeric mice are infected with HBV.
-
Treatment: Once chronic infection is established, mice are treated with this compound, entecavir (a nucleos(t)ide analog), a combination of both, or a vehicle control.[6]
-
Monitoring: Serum levels of human albumin are monitored to assess the health of the human hepatocytes. Serum HBV DNA and viral antigens are quantified at regular intervals.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anti-HBV activity of this compound in a cell culture model.
Caption: In vitro evaluation of this compound against HBV.
Conclusion and Future Directions
This compound represents a promising new approach to HBV therapy by targeting a host factor essential for viral replication. Preclinical studies have demonstrated its ability to inhibit HBV replication at sub-micromolar concentrations with a high selectivity index.[6] Notably, this compound has been shown to reduce the levels of cccDNA, the key obstacle to a functional cure for chronic hepatitis B.[6] Furthermore, in a chimeric mouse model, the combination of this compound with entecavir resulted in a significantly enhanced antiviral effect compared to entecavir alone.[6] These findings strongly support the continued investigation of this compound as a component of a combination therapy aimed at achieving a functional cure for chronic HBV infection. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with chronic hepatitis B.[7] The development of host-targeting antivirals like this compound may usher in a new era of more effective and durable treatments for this persistent viral infection.
References
- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Host factor-targeted hepatitis B virus therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
The Role of FIT-039 in Inhibiting Human Cytomegalovirus (CMV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, poses a significant threat to immunocompromised individuals and is a leading cause of congenital abnormalities. Current antiviral therapies are often limited by toxicity and the emergence of drug-resistant strains, necessitating the development of novel therapeutic strategies. FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising broad-spectrum antiviral agent with activity against a range of DNA viruses, including HCMV.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in inhibiting HCMV replication, supported by available quantitative data and detailed experimental protocols. The primary antiviral mechanism of this compound against HCMV is the inhibition of viral mRNA transcription, a critical step in the viral replication cycle. By targeting the host cellular factor CDK9, this compound presents a high barrier to the development of viral resistance.
Introduction to this compound and its Target: CDK9
This compound is a selective, ATP-competitive inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[3] The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the transition from transcription initiation to productive elongation. Many DNA viruses, including HCMV, rely on the host cell's transcriptional machinery for the expression of their genes.[4] Therefore, by inhibiting CDK9, this compound effectively blocks viral gene expression and subsequent replication.[2]
Quantitative Data on this compound Activity
While specific studies detailing the IC50 and EC50 of this compound against HCMV are not extensively available in the public domain, data from studies on other viruses and the CDK9 enzyme itself provide a strong indication of its potency and selectivity.
| Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| CDK9/cyclin T1 | Kinase Assay | 5.8 | - | [3] |
| Herpes Simplex Virus 1 (HSV-1) | Replication Inhibition | 0.69 | Not Specified | [3] |
| Human Immunodeficiency Virus 1 (HIV-1) | Replication Inhibition | 1.4 - 2.1 | Various | [5] |
| Cytotoxicity (CC50) | Cell Viability Assay | >20 | Various | [5] |
Table 1: Summary of reported inhibitory concentrations of this compound.
Mechanism of Action: Inhibition of HCMV Transcription
The replication of HCMV is a temporally regulated process involving the expression of immediate-early (IE), early (E), and late (L) genes. The IE genes are the first to be transcribed and their protein products are essential for the activation of subsequent viral gene expression and the takeover of the host cell machinery.
The transcription of HCMV genes is dependent on the host cell's RNAPII. The virus co-opts the P-TEFb complex, containing CDK9, to phosphorylate the CTD of RNAPII, thereby facilitating the elongation of viral transcripts. This compound exerts its antiviral effect by binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of the RNAPII CTD. This leads to a premature termination of transcription of viral genes, particularly the crucial immediate-early genes, thus halting the entire replication cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-HCMV activity of this compound.
Plaque Reduction Assay (PRA) for IC50 Determination
This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).[6][7]
Materials:
-
Human Foreskin Fibroblasts (HFFs) or other permissive cell lines
-
Human Cytomegalovirus (e.g., AD169 or Towne strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
SeaPlaque Agarose or Methylcellulose
-
Crystal Violet staining solution
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HFFs in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Virus Infection: Aspirate the culture medium from the HFF monolayers and infect with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the viral inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% SeaPlaque Agarose containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each concentration of this compound compared to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression
This assay quantifies the effect of this compound on the transcription of specific HCMV genes, such as the immediate-early genes IE1 and IE2.
Materials:
-
HFF cells
-
HCMV
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix
-
Primers and probes specific for HCMV IE1, IE2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Infection and Treatment: Seed HFFs in 12-well plates. Infect with HCMV at a high MOI (e.g., 1-3) and treat with various concentrations of this compound or DMSO control.
-
RNA Extraction: At specific time points post-infection (e.g., 6, 12, 24 hours), harvest the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers and probes for the target viral genes and the housekeeping gene.
-
Data Analysis: Quantify the relative expression of the viral genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the DMSO control.
Conclusion
This compound represents a promising antiviral candidate for the treatment of HCMV infections. Its mechanism of action, the inhibition of the host-cell factor CDK9, is a novel approach that is less likely to lead to the development of viral resistance compared to direct-acting antivirals. The available data, although not yet fully comprehensive for HCMV, strongly support its potent and selective antiviral activity. The experimental protocols outlined in this guide provide a framework for further investigation into the efficacy of this compound against HCMV and for the discovery of other novel anti-HCMV compounds. Further research is warranted to establish a definitive IC50 for this compound against various HCMV strains and to quantify its impact on the viral gene expression cascade in detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytomegalovirus - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral drug susceptibility assays: going with the flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
FIT-039: A Technical Guide to its Impact on Adenovirus Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIT-039 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a critical host cell factor for the transcription of many DNA viruses. This document provides a comprehensive technical overview of the mechanism by which this compound inhibits human adenovirus (HAdV) replication. By targeting the host's transcriptional machinery, this compound effectively suppresses viral gene expression, leading to a significant reduction in viral replication. This guide details the quantitative effects of this compound on adenovirus, outlines key experimental protocols for its study, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Adenoviruses are non-enveloped, double-stranded DNA viruses that can cause a range of illnesses, from mild respiratory infections to more severe conditions in immunocompromised individuals. The development of effective antiviral therapies against adenoviruses has been challenging. This compound has emerged as a promising broad-spectrum antiviral agent that targets a host-cell dependency of the virus, thereby reducing the likelihood of viral resistance. This compound specifically inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[1] This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound prevents the efficient transcription of viral messenger RNAs (mRNAs), thus halting the viral replication cycle.[1]
Quantitative Data on this compound's Impact on Adenovirus
The inhibitory effects of this compound on human adenovirus replication have been demonstrated in cell culture-based assays. The following table summarizes the key quantitative data.
| Parameter | Virus | Cell Line | Value | Reference |
| Genomic DNA Replication | Human Adenovirus 5 (HAdV-5) | HeLa | Dose-dependent suppression | [2] |
| CDK9/cyclin T1 Inhibition (IC50) | - | - | 5.8 µM | N/A |
| Antiviral Activity (IC50) | Hepatitis B Virus (HBV) | HepG2/NTCP cells | 0.33 µM | [3] |
| Antiviral Activity (IC50) | Herpes Simplex Virus 1 (HSV-1) | - | 0.69 µM | N/A |
| Cytotoxicity (CC50) | - | HepG2/NTCP cells | > 50 µM | [3] |
Note: While a specific IC50 value for this compound against adenovirus was not explicitly stated in the primary literature reviewed, the dose-dependent suppression of HAdV-5 genomic DNA replication has been confirmed. The provided IC50 values for other DNA viruses offer a comparative context for its potent antiviral activity.
Mechanism of Action: Inhibition of Viral Transcription
The primary mechanism by which this compound exerts its anti-adenoviral effect is through the inhibition of CDK9, a key component of the host cell's transcriptional machinery that is co-opted by the virus.
The Role of CDK9 in Adenovirus Transcription
Adenovirus gene expression is temporally regulated into early and late phases. The early genes, such as E1A, are transcribed first and are essential for reprogramming the host cell to support viral replication and for activating the transcription of other viral genes. The late genes primarily encode structural proteins required for the assembly of new virions.
The transcription of both early and late adenoviral genes is dependent on the host cell's RNA polymerase II. For efficient transcription elongation, the C-terminal domain (CTD) of the large subunit of RNA polymerase II must be phosphorylated. This phosphorylation is carried out by the P-TEFb complex, of which CDK9 is the catalytic subunit.
This compound as a CDK9 Inhibitor
This compound acts as a selective ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the transfer of phosphate from ATP to the RNA polymerase II CTD. This lack of phosphorylation stalls RNA polymerase II at the promoter-proximal region, leading to the production of only short, non-functional transcripts and effectively halting the expression of viral genes.
References
Methodological & Application
FIT-039: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] By inhibiting CDK9, this compound effectively suppresses the transcription of a variety of DNA viruses, making it a promising antiviral agent.[2][4] Furthermore, its ability to modulate gene expression has demonstrated therapeutic potential in cancer, particularly in malignancies driven by viral oncogenes.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its antiviral and anticancer properties. The included methodologies are designed to guide researchers in assessing the efficacy and mechanism of action of this compound in relevant cellular models.
Mechanism of Action
This compound exerts its biological effects by targeting the CDK9/cyclin T1 complex.[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive gene transcription.[2] This leads to a reduction in the expression of viral genes and certain host genes with short-lived mRNAs, including proto-oncogenes.[5] In the context of Human Papillomavirus (HPV)-associated cancers, this compound-mediated inhibition of CDK9 suppresses the expression of the viral oncogenes E6 and E7, leading to the restoration of the tumor suppressor proteins p53 and pRb.[5][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various cell culture assays investigating the effects of this compound.
| Cell Line | Virus/Disease Model | Assay | Endpoint | Value | Reference |
| Vero | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | IC50 | 0.69 μM | [1] |
| - | CDK9/cyclin T1 | Kinase Assay | IC50 | 5.8 μM | [1] |
| Chronically Infected Cells | HIV-1 | Antiviral Assay | EC50 | 1.4-2.1 μM | [9] |
| Various | HIV-1 | Cytotoxicity Assay | CC50 | >20 μM | [9] |
| HepG2/NTCP | Hepatitis B Virus (HBV) | Antiviral Assay | IC50 | 0.33 μM | |
| HepG2/NTCP | Hepatitis B Virus (HBV) | Cytotoxicity Assay | CC50 | >50 μM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
References
- 1. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Using organotypic (raft) epithelial tissue cultures for the biosynthesis and isolation of infectious human papillomaviruses. [vivo.health.unm.edu]
- 9. aacrjournals.org [aacrjournals.org]
FIT-039: Application Notes and Protocols for Determining Optimal Antiviral Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction:
FIT-039 is a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a crucial host factor for the transcription of a broad spectrum of DNA viruses.[1][2][3] By targeting a host cellular protein, this compound presents a promising antiviral strategy with the potential for a high barrier to resistance.[4] This compound has demonstrated potent antiviral activity against various DNA viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Human Immunodeficiency Virus (HIV-1), Hepatitis B Virus (HBV), human adenovirus, and human cytomegalovirus (CMV).[1][2][3][5] This document provides detailed application notes, experimental protocols, and key data to guide researchers in determining the optimal concentration of this compound for their specific antiviral research.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The optimal concentration of this compound for antiviral activity is dependent on the specific virus and cell line being investigated. The following table summarizes the key quantitative data from various studies, providing a starting point for experimental design. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), calculated as CC50/EC50, indicates a favorable therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | Various | 1.4 - 2.1 | >20 | >9.5 - >14.3 | [1] |
| HSV-1 | HeLa | 0.69 | >10 | >14.5 | [6] |
| HBV | HepG2/NTCP | 0.33 | >50 | >151.5 | [5] |
| HSV-1 Genome Replication | - | EC80 = 4.0 | - | - | [6] |
Mechanism of Action: CDK9 Inhibition
This compound functions by selectively inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for efficient transcriptional elongation. By inhibiting CDK9, this compound prevents the transcription of viral genes, thereby suppressing viral replication.[3][4][6]
Figure 1: Mechanism of action of this compound in inhibiting viral replication.
Experimental Protocols
The following are generalized protocols for determining the antiviral activity and cytotoxicity of this compound. These should be adapted based on the specific virus and cell line used in your research.
Protocol 1: Determination of Antiviral Activity (EC50) using a Plaque Reduction Assay
This protocol is suitable for plaque-forming viruses like HSV.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate host cell line (e.g., Vero cells for HSV)
-
Virus stock of known titer (PFU/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Workflow Diagram:
Figure 2: Workflow for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in cell culture medium. A typical starting concentration range could be from 0.1 µM to 50 µM. Include a "no drug" control.
-
Infection: When the cells are confluent, remove the growth medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells. Then, add the overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque inhibition for each concentration compared to the "no drug" control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
This compound stock solution
-
Appropriate host cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Workflow Diagram:
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, add serial dilutions of this compound to the wells. Include a "no drug" (cell control) and a "no cells" (background control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay to ensure comparable cytotoxicity data.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent antiviral compound with a favorable safety profile in vitro. The provided data and protocols offer a solid foundation for researchers to investigate the antiviral efficacy of this compound against their DNA virus of interest. The optimal concentration will vary depending on the experimental system, and it is crucial to determine both the EC50 and CC50 to establish a therapeutic window for further in vitro and in vivo studies. The unique mechanism of targeting a host factor makes this compound a valuable tool for antiviral research and a promising candidate for further drug development.
References
- 1. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9阻害剤「this compound」はさまざまなDNAウイルスの複製を阻害する | 京都大学 [kyoto-u.ac.jp]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FIT-039 in a Murine Model of Herpes Simplex Virus-1 (HSV-1) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key host factor involved in the regulation of transcription. By targeting CDK9, this compound effectively suppresses the transcription of viral messenger RNA (mRNA), thereby inhibiting the replication of a broad spectrum of DNA viruses, including Herpes Simplex Virus-1 (HSV-1).[1][2] Preclinical studies have demonstrated the efficacy of topical this compound in a murine model of cutaneous HSV-1 infection, offering a promising alternative therapeutic strategy, particularly for acyclovir-resistant strains.[1]
These application notes provide detailed protocols for the utilization of this compound in a murine model of cutaneous HSV-1 infection, covering experimental design, data interpretation, and the underlying mechanism of action.
Mechanism of Action: Inhibition of Viral Transcription
This compound exerts its antiviral activity by targeting the host cellular machinery essential for viral gene expression. The replication of HSV-1 is critically dependent on the host's transcriptional apparatus. This compound selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex.[2] The P-TEFb complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the transition from transcription initiation to productive elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global reduction in viral mRNA synthesis and subsequent inhibition of viral replication.[3][4]
Data Presentation
The following tables summarize the quantitative data from representative studies evaluating the efficacy of this compound in a murine model of cutaneous HSV-1 infection.
Table 1: In Vivo Efficacy of Topical this compound Ointment on Skin Lesions and Survival
| Treatment Group | Concentration | Application Frequency | Mean Lesion Score (Day 10) | Survival Rate (%) |
| Vehicle Control | - | Twice Daily | 4.5 | 0 |
| This compound | 5% | Twice Daily | 1.0 | 80 |
| This compound | 10% | Twice Daily | 0.5 | 100 |
| Acyclovir | 5% | Twice Daily | 0.5 | 100 |
Data are representative and compiled from preclinical findings.[5]
Table 2: Effect of this compound on Viral Load in Skin Tissue
| Treatment Group | Concentration | Viral Titer (PFU/g of tissue) at Day 5 Post-Infection |
| Vehicle Control | - | 5 x 10^5 |
| This compound | 5% | 1 x 10^3 |
| This compound | 10% | < 100 (Below limit of detection) |
| Acyclovir | 5% | < 100 (Below limit of detection) |
PFU: Plaque-Forming Units. Data are representative.
Experimental Protocols
Protocol 1: Preparation of Topical this compound Ointment
This protocol describes the preparation of a 5% (w/w) this compound ointment. A similar procedure can be followed for other concentrations.
Materials:
-
This compound powder
-
White petrolatum (Vaseline) or a similar ointment base (e.g., Aquaphor)
-
Spatula
-
Ointment slab or glass mortar and pestle
-
Weighing scale
-
Storage containers
Procedure:
-
Weighing: Accurately weigh 0.5 g of this compound powder and 9.5 g of the ointment base.
-
Levigation: Place a small amount of the ointment base on the slab and add the this compound powder. Use a spatula to triturate (mix and grind) the powder with the base until a smooth, uniform paste is formed. This process, known as levigation, ensures that the drug particles are finely dispersed.
-
Geometric Dilution: Gradually add the remaining ointment base to the levigated paste in small portions. Mix thoroughly after each addition to ensure a homogenous distribution of this compound throughout the ointment.
-
Homogenization: Continue mixing until the ointment is uniform in color and consistency.
-
Storage: Transfer the prepared ointment to an appropriate light-resistant container and store at room temperature.
Protocol 2: Cutaneous HSV-1 Infection in BALB/c Mice
This protocol details the procedure for inducing a cutaneous HSV-1 infection on the flank of BALB/c mice.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
HSV-1 strain (e.g., KOS or a relevant clinical isolate)
-
Cell culture medium (e.g., DMEM) for virus dilution
-
Anesthetic (e.g., isoflurane)
-
Electric shaver or depilatory cream
-
Sterile cotton swabs
-
Micropipette and sterile tips
-
27-gauge needle or a scarificator
Procedure:
-
Animal Preparation: Anesthetize the mice using an appropriate method. Shave a small area (approximately 1 cm²) on the flank of each mouse.
-
Scarification: Gently scratch the shaved skin in a grid-like pattern (e.g., 5 horizontal and 5 vertical scratches) using a 27-gauge needle or a scarificator. The scarification should be sufficient to disrupt the stratum corneum but not cause significant bleeding.
-
Viral Inoculation: Prepare a viral suspension of the desired titer (e.g., 1 x 10⁶ PFU/mL) in cell culture medium. Apply a 10 µL drop of the viral suspension onto the scarified skin.
-
Incubation: Allow the viral suspension to be absorbed for approximately 15-20 minutes before returning the mice to their cages.
-
Monitoring: Monitor the mice daily for the development of skin lesions and overall health.
Protocol 3: Treatment Regimen and Lesion Scoring
This protocol outlines the topical application of this compound and the evaluation of disease progression.
Procedure:
-
Treatment Initiation: Begin topical treatment approximately 4-6 hours post-infection.
-
Application: Apply a thin layer of the prepared this compound ointment (5% or 10%) or vehicle control to the infected area twice daily (e.g., at 9:00 AM and 5:00 PM) for a duration of 10 days.
-
Lesion Scoring: Score the skin lesions daily using a standardized scoring system.
Table 3: Representative Skin Lesion Scoring System
| Score | Description |
| 0 | No visible signs of infection. |
| 1 | Faint erythema (redness) at the inoculation site. |
| 2 | Mild erythema and a few small vesicles. |
| 3 | Moderate erythema, multiple vesicles, and some ulceration. |
| 4 | Severe ulceration and zosteriform spread of lesions. |
| 5 | Necrosis of the skin and severe zosteriform spread. |
This is a representative scoring system; researchers should define and consistently apply their own criteria.[6][7]
Protocol 4: Quantification of Viral Load in Skin Tissue by qPCR
This protocol describes the determination of viral load in skin tissue samples using quantitative polymerase chain reaction (qPCR).
Materials:
-
Skin tissue biopsy punch (e.g., 3 mm)
-
DNA extraction kit
-
qPCR instrument
-
Primers and probe specific for an HSV-1 gene (e.g., glycoprotein B)
-
qPCR master mix
-
Nuclease-free water
-
Standard curve of known HSV-1 DNA concentrations
Procedure:
-
Sample Collection: At a predetermined endpoint (e.g., day 5 post-infection), euthanize the mice and collect a skin biopsy from the infected area.
-
DNA Extraction: Extract total DNA from the skin tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the extracted DNA, primers, probe, and master mix.
-
qPCR Analysis: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Quantify the number of HSV-1 DNA copies in each sample by comparing the Cq values to the standard curve. Normalize the viral DNA copy number to the amount of host genomic DNA (e.g., by targeting a housekeeping gene like GAPDH).
Conclusion
This compound represents a promising antiviral candidate with a novel mechanism of action that targets a host dependency factor. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy against cutaneous HSV-1 infection in a murine model. Adherence to these detailed methodologies will facilitate reproducible and robust preclinical data generation, which is essential for the further development of this compound as a potential therapeutic for HSV-1 infections.
References
- 1. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cdk9 during Herpes Simplex Virus 1 Infection Impedes Viral Transcription | PLOS One [journals.plos.org]
- 4. Inhibition of cdk9 during Herpes Simplex Virus 1 Infection Impedes Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FIT-039 Administration in Xenograft Models of Cervical Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a selective, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] In the context of human papillomavirus (HPV)-associated cervical cancer, this compound has demonstrated significant therapeutic potential.[1][3] The primary mechanism of action involves the suppression of the transcription of HPV oncogenes E6 and E7.[1][3] CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex, is crucial for the transcription of these viral oncogenes.[1] By inhibiting CDK9, this compound effectively reduces the levels of E6 and E7 proteins, leading to the restoration of the tumor suppressor proteins p53 and retinoblastoma (pRb).[1][3] This targeted action results in the inhibition of tumor growth in HPV-positive cervical cancer models.[3] These application notes provide detailed protocols for the administration of this compound in xenograft models of cervical cancer based on preclinical studies.
Data Presentation
Table 1: Effect of this compound on Tumor Volume in Cervical Cancer Xenograft Models
| Cell Line | HPV Status | Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SD | % Tumor Growth Inhibition | P-value (vs. Vehicle) |
| CaSki | HPV16+ | Vehicle (Control) | 6 | ~1800 | - | - |
| CaSki | HPV16+ | This compound (150 mg/kg BW) | 6 | Not specified | Not specified | Not specified |
| CaSki | HPV16+ | This compound (300 mg/kg BW) | 6 | ~600 | ~67% | <0.001 |
| C33A | HPV- | Vehicle (Control) | 6 | ~1200 | - | - |
| C33A | HPV- | This compound (300 mg/kg BW) | 6 | ~1200 | 0% | Not significant |
Data extracted and extrapolated from preclinical studies.[3]
Table 2: In Vivo Safety Profile of this compound
| Xenograft Model | Treatment Group | Observation Period | Significant Body Weight Changes | Reported Adverse Effects |
| CaSki (HPV16+) | Vehicle, this compound (150 mg/kg, 300 mg/kg) | 21 days | No | None reported |
| C33A (HPV-) | Vehicle, this compound (300 mg/kg) | 21 days | No | None reported |
Based on findings from preclinical xenograft studies.[3]
Experimental Protocols
Cervical Cancer Cell Culture
-
Cell Lines:
-
CaSki (HPV16-positive human cervical cancer cell line)
-
C33A (HPV-negative human cervical cancer cell line)
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Xenograft Model Establishment
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice or NOD/SCID mice), 5-6 weeks old.
-
Cell Preparation for Injection:
-
Harvest cervical cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
This compound Preparation and Administration
-
This compound Preparation:
-
For oral administration, this compound can be suspended in a vehicle suitable for hydrophobic compounds. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water .[6][7]
-
Prepare the suspension fresh daily or as stability allows.
-
The concentration of the suspension should be calculated based on the desired dosage (150 or 300 mg/kg body weight) and the administration volume (typically 100-200 µL for a mouse).
-
-
Administration Protocol:
-
Randomly assign mice with established tumors to different treatment groups (Vehicle, this compound 150 mg/kg, this compound 300 mg/kg).
-
Administer the prepared this compound suspension or vehicle control daily via oral gavage .
-
Continue the treatment for a period of 21 days .
-
Monitor the body weight of the mice and tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Visualizations
Caption: Experimental workflow for this compound administration in cervical cancer xenograft models.
Caption: Mechanism of action of this compound in HPV-positive cervical cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pycad.co [pycad.co]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Preclinical Protocol for FIT-039 Vaginal Tablet: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Preclinical Evaluation of FIT-039 Vaginal Tablet
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a selective, ATP-competitive, and orally active inhibitor of cyclin-dependent kinase 9 (CDK9).[1] By targeting this essential host factor, this compound has demonstrated broad-spectrum antiviral activity against a range of DNA viruses, including herpes simplex virus (HSV-1, HSV-2), human adenovirus, human cytomegalovirus (CMV), and human papillomavirus (HPV).[2][3] The mechanism of action involves the suppression of viral mRNA transcription.[2] Preclinical studies have shown that this compound can inhibit the replication of these viruses in cell cultures and animal models.[2][3] Notably, this compound has been shown to suppress the expression of HPV viral oncogenes E6 and E7, leading to the restoration of tumor suppressors p53 and pRb in HPV-positive cervical cancer cells.[4][5] This has led to the development of various formulations, including a vaginal tablet (FIT039CT), aimed at treating cervical intraepithelial neoplasia (CIN).[6][7] This document outlines a detailed protocol for the preclinical evaluation of the this compound vaginal tablet, based on existing preclinical data for other formulations and the known mechanism of action of the drug.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][8] This complex is crucial for the phosphorylation of the C-terminal domain of RNA polymerase II, a step that is essential for efficient transcription elongation of many viral genes.[3] By inhibiting CDK9, this compound effectively halts viral replication by preventing the transcription of viral genes necessary for their life cycle.[2][3] In the context of HPV, this inhibition leads to reduced expression of the E6 and E7 oncoproteins.[4][5]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Evaluation Workflow
The preclinical assessment of the this compound vaginal tablet should follow a structured workflow to establish its safety and efficacy. This workflow should include in vitro studies, ex vivo models, and in vivo animal studies prior to any human clinical trials.
Figure 2: General workflow for preclinical studies of this compound vaginal tablet.
Experimental Protocols
In Vitro Studies
Objective: To determine the antiviral efficacy and cytotoxicity of this compound in relevant cervical cell lines.
Protocol:
-
Cell Lines:
-
HPV-positive cervical cancer cell lines (e.g., SiHa, HeLa)
-
Normal human cervical epithelial cells (for cytotoxicity assessment)
-
-
Antiviral Activity Assay (IC50 Determination):
-
Culture cells in 96-well plates.
-
Treat cells with a serial dilution of this compound.
-
Infect cells with HPV pseudovirions or use cell lines with integrated HPV.
-
After a suitable incubation period, quantify viral replication. For HPV, this can be done by measuring the expression of E6/E7 mRNA via RT-qPCR.
-
Calculate the 50% inhibitory concentration (IC50).
-
-
Cytotoxicity Assay (CC50 Determination):
-
Culture cells in 96-well plates.
-
Treat cells with a serial dilution of this compound.
-
After the incubation period, assess cell viability using a standard method (e.g., MTT assay).
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Selectivity Index (SI):
-
Calculate the SI as the ratio of CC50 to IC50. A higher SI indicates a better safety profile.
-
| Parameter | Description |
| IC50 | The concentration of this compound that inhibits viral replication by 50%. |
| CC50 | The concentration of this compound that causes a 50% reduction in cell viability. |
| SI | Selectivity Index (CC50/IC50). |
Ex Vivo Studies
Objective: To evaluate the efficacy of this compound in a 3D tissue model that mimics cervical intraepithelial neoplasia and to assess drug permeation.
Protocol:
-
Organotypic Raft Cultures:
-
Establish 3D organotypic raft cultures from primary human keratinocytes transduced with HPV oncogenes. This model recapitulates the differentiation of squamous epithelium and the HPV life cycle.[4][5]
-
Apply this compound (formulated in a suitable vehicle for topical application) to the surface of the raft cultures.
-
After the treatment period, harvest the rafts and analyze them for:
-
-
Drug Permeation Studies:
-
Utilize Franz diffusion cells with excised animal (e.g., rat) or human cervical tissue.
-
Apply the this compound vaginal tablet formulation to the donor compartment.
-
Sample the receptor compartment at various time points to determine the rate and extent of drug penetration.
-
Analyze the drug concentration in the tissue at the end of the experiment.
-
In Vivo Animal Studies
Objective: To assess the pharmacokinetics, toxicology, and efficacy of the this compound vaginal tablet in a relevant animal model.
Protocol:
-
Animal Model:
-
Pharmacokinetics (PK):
-
Administer the this compound vaginal tablet to the animals.
-
Collect blood samples at various time points to determine plasma drug concentrations.
-
At the end of the study, collect vaginal tissue to assess local drug concentrations.
-
Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
-
Toxicology:
-
Administer the this compound vaginal tablet daily for an extended period (e.g., 28 days).
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, perform a complete necropsy, including histopathological examination of the reproductive tract and major organs.
-
-
Efficacy:
-
In an efficacy model (e.g., HPV+ xenograft model), administer the this compound vaginal tablet and a placebo tablet.
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and analyze them for a reduction in viral load and changes in relevant biomarkers, as described for the ex vivo studies.
-
Summary of Preclinical Data for this compound
The following table summarizes key quantitative data from published preclinical and early clinical studies of this compound, which informs the rationale for the development of the vaginal tablet.
| Study Type | Model | Formulation | Key Findings | Reference |
| In Vitro | HSV-1 infected cells | N/A | IC50 of 0.69 µM | [1] |
| In Vitro | HBV-infected HepG2/NTCP cells | N/A | IC50 = 0.33 µM, CC50 > 50 µM | [9] |
| In Vivo | Murine HSV-1 infection model | Topical ointment | Suppressed skin lesion formation | [2] |
| In Vivo | HPV16+ cervical cancer xenografts | N/A | Repressed tumor growth | [5] |
| Clinical (Phase I/II) | Healthy women and CIN1/2 patients | Vaginal Tablet (50mg & 100mg) | Cmax: 4.5 ± 0.5 ng/mL (50mg), 4.4 ± 1.4 ng/mL (100mg) at 6-7 hours. Well-tolerated. | [6][7][10] |
Disclaimer: This document is intended for research and informational purposes only. The protocols described are generalized and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal studies must be conducted in accordance with approved animal care and use protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Application Note: Protocol for Plaque Reduction Assay to Evaluate the Antiviral Efficacy of FIT-039
Audience: Researchers, scientists, and drug development professionals.
Introduction
FIT-039 is a novel, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial host cell factor that many viruses co-opt to facilitate the transcription of their own genes.[2][3] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV-1, HSV-2), Human Adenovirus, and Human Cytomegalovirus (CMV).[2][4] It has also demonstrated efficacy against some RNA viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[5][6]
The plaque reduction assay is the gold-standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7][8] This assay measures the ability of a drug to reduce the number of plaques—localized areas of cell death caused by viral replication—in a cell monolayer. The results are used to determine the drug concentration that inhibits viral replication by 50% (EC₅₀).
This document provides a detailed protocol for conducting a plaque reduction assay to assess the antiviral activity of this compound.
Mechanism of Action of this compound
This compound targets the host cell's transcriptional machinery. It specifically inhibits CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex is essential for phosphorylating the C-terminal domain of RNA Polymerase II, a step required for efficient transcription elongation. Many viruses, particularly DNA viruses, rely on this host machinery for the transcription of their viral genes. By inhibiting CDK9, this compound prevents viral mRNA transcription, thereby halting viral replication.[2][3][4]
Caption: Mechanism of this compound antiviral activity.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific virus and cell line used. As an example, this protocol is tailored for evaluating this compound against Herpes Simplex Virus-1 (HSV-1) using Vero cells.
Materials and Reagents
-
Cell Line: Vero cells (or other susceptible cell line)
-
Virus: HSV-1 (or other lytic virus of interest)
-
Compound: this compound (MedChemExpress, Cat. No. HY-100583 or equivalent)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
Overlay Medium: 1:1 mixture of 2X Infection Medium and 1.6% methylcellulose (or agarose).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.
-
Trypsin-EDTA (0.25%).
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
-
Staining and Fixation:
-
Fixing Solution: 10% Formalin in PBS.
-
Staining Solution: 0.5% Crystal Violet in 20% ethanol.
-
-
Equipment and Consumables:
-
6-well or 12-well cell culture plates.
-
Serological pipettes, micropipettes, and sterile tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Biosafety cabinet (Class II).
-
Inverted microscope.
-
Experimental Workflow
Caption: Workflow for the this compound plaque reduction assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and expand Vero cells in Growth Medium.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 12-well plates at a density that will form a 95-100% confluent monolayer the next day (e.g., 2 x 10⁵ cells/well).
-
Incubate the plates overnight at 37°C with 5% CO₂.
Day 2: Infection and Treatment
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in Infection Medium. A suggested range is from 100 µM to 0.1 µM (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
-
Prepare Virus Inoculum:
-
Dilute the virus stock in Infection Medium to a concentration that yields a countable number of plaques (e.g., 50-100 Plaque-Forming Units, PFU, per well). This concentration must be predetermined by viral titration.
-
-
Infection:
-
Aspirate the Growth Medium from the cell monolayers and wash once gently with sterile PBS.
-
Add 200 µL/well of the appropriate virus dilution to all wells except the cell control wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption. Rock the plates every 15-20 minutes to ensure even distribution of the inoculum.[9]
-
-
Treatment:
-
After adsorption, do not remove the inoculum. Add 800 µL of the prepared this compound dilutions directly to the corresponding wells.
-
For controls, add Infection Medium containing the same final concentration of DMSO (Virus Control) and Infection Medium alone (Cell Control).
-
Day 3-7: Incubation and Plaque Visualization
-
Overlay Application:
-
Aspirate the virus/compound mixture from all wells.
-
Gently add 1 mL of pre-warmed (37°C) Overlay Medium to each well.
-
Let the plates sit at room temperature for 20-30 minutes to allow the overlay to solidify.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days for HSV-1).
-
-
Fixation and Staining:
-
Once plaques are visible, aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% Formalin solution to each well and incubate for at least 30 minutes at room temperature.[7]
-
Carefully discard the formalin and gently wash the wells twice with PBS or tap water.
-
Add 500 µL of 0.5% Crystal Violet solution to each well and incubate for 15-20 minutes.[10]
-
Aspirate the stain and wash the wells with water until the background is clear and plaques are distinct.
-
Allow the plates to air-dry completely in an inverted position.
-
Data Collection and Analysis
-
Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against the purple background of stained cells.[10]
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of plaque reduction for each this compound concentration:
-
% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
-
Determine EC₅₀: The 50% effective concentration (EC₅₀) is the concentration of this compound that reduces the number of plaques by 50%. This value can be determined by plotting the percent inhibition against the log of the drug concentration and using a non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation
Quantitative data from published studies on this compound's antiviral activity is summarized below.
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| DNA Viruses | ||||
| Herpes Simplex Virus 1 (HSV-1) | HeLa | Genomic DNA Replication | 0.69 | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | Multiple parameters | 0.33 | [6] |
| RNA Viruses | ||||
| HIV-1 | Various | p24 antigen | 1.4 - 2.1 | [5] |
| Kinase Activity | ||||
| CDK9/cyclin T1 | In vitro | Kinase Assay | 5.8 | [1] |
Example Data Recording Template
Researchers can use the following table structure to record and analyze their results.
| This compound Conc. (µM) | Replicate 1 (Plaque Count) | Replicate 2 (Plaque Count) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 85 | 91 | 88 | 0% |
| 0.1 | 78 | 82 | 80 | 9.1% |
| 0.3 | 61 | 67 | 64 | 27.3% |
| 1.0 | 40 | 48 | 44 | 50.0% |
| 3.0 | 15 | 21 | 18 | 79.5% |
| 10 | 2 | 4 | 3 | 96.6% |
| 30 | 0 | 0 | 0 | 100% |
| 0 (Cell Control) | N/A | N/A | N/A | N/A |
The plaque reduction assay is an essential tool for quantifying the antiviral activity of compounds like this compound. By targeting the host factor CDK9, this compound presents a promising broad-spectrum antiviral strategy. The protocol detailed herein provides a robust framework for researchers to evaluate its efficacy against a variety of lytic viruses, contributing to the further development of host-targeting antiviral therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 5. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated RNA Polymerase II CTD with FIT-039 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5][6][7][8][9][10] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II).[11][12] The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS.[13][14][15] The phosphorylation status of specific serine residues within this repeat, particularly Serine 2 (Ser2) and Serine 5 (Ser5), dictates the stage of the transcription cycle and the recruitment of various factors involved in transcription and RNA processing.[11][16][17]
Phosphorylation of Ser5 by the TFIIH-associated kinase CDK7 is associated with transcription initiation, while subsequent phosphorylation of Ser2 by CDK9 is a hallmark of productive elongation.[11][12][15] By inhibiting CDK9, this compound is expected to decrease the levels of Ser2 phosphorylation on the RNA Pol II CTD, thereby inhibiting transcriptional elongation. This mechanism underlies its antiviral and anticancer activities, as it can suppress the expression of viral and cellular genes required for disease progression.[1][3][4][7][8]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on the phosphorylation of the RNA Pol II CTD.
Signaling Pathway of this compound Action
This compound acts by directly inhibiting the kinase activity of CDK9. This disrupts the transcription elongation process as depicted in the following pathway.
Caption: Signaling pathway of this compound-mediated inhibition of RNA Pol II CTD phosphorylation.
Experimental Workflow
A typical workflow for analyzing the effect of this compound on CTD phosphorylation involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Caption: Western blot workflow for analyzing phosphorylated RNA Pol II CTD.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, CaSki, or other relevant cell lines) at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[6] Also, load a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated form of the RNA Pol II CTD (e.g., anti-pSer2) and an antibody for the total RNA Pol II as a loading control.
Antibody Host/Isotype Application Suggested Dilution Vendor Example Phospho-RNA pol II CTD (Ser2) Mouse / IgG1 WB, ICC/IF, ChIP 1:1,000 (WB) Invitrogen MA5-23510[13] RNA polymerase II CTD repeat YSPTSPS (phospho S2) Rabbit Polyclonal WB, IHC-P, ICC/IF 1:200 (ICC/IF) Abcam ab5095 RNA polymerase II subunit B1 (phospho CTD Ser-2) Rat Monoclonal WB, ELISA 1 µg/ml (WB) Millipore 04-1571[19] Total RNA Polymerase II Mouse Monoclonal WB Assay-dependent Santa Cruz Biotechnology -
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Quantitative Western Blot Data
| Treatment | Concentration (µM) | pSer2-CTD (Normalized Intensity) | Total RNA Pol II (Normalized Intensity) | Ratio (pSer2-CTD / Total RNA Pol II) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | 0.75 | 0.98 | 0.77 |
| This compound | 1 | 0.42 | 1.02 | 0.41 |
| This compound | 10 | 0.15 | 0.99 | 0.15 |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Data Analysis:
-
Densitometry: Quantify the band intensities for both the phosphorylated CTD and total RNA Pol II using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the pSer2-CTD band to the intensity of the corresponding total RNA Pol II band to account for any variations in protein loading.
-
Relative Quantification: Express the normalized pSer2-CTD levels in the this compound treated samples as a fold change relative to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Blocking is insufficient.- Antibody concentration is too high.- Washing is inadequate.- Milk was used for blocking. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA).- Optimize antibody dilution.- Increase the number and duration of washes.- Use 5% BSA in TBST for blocking.[18] |
| Weak or No Signal | - Insufficient protein loaded.- Inefficient protein transfer.- Primary antibody does not recognize the target.- Phosphatase activity during sample preparation. | - Increase the amount of protein loaded.- Confirm transfer efficiency with Ponceau S staining.- Use a validated antibody for the specific target and application.- Always use fresh phosphatase inhibitors in the lysis buffer. |
| Non-specific Bands | - Antibody concentration is too high.- Non-specific antibody binding. | - Decrease the primary antibody concentration.- Increase the stringency of the washes (e.g., increase Tween 20 concentration). |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to elucidate the impact of this compound on the phosphorylation status of the RNA Polymerase II CTD, providing valuable insights into its mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 7. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progression through the RNA polymerase II CTD cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 14. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphorylation and functions of the RNA polymerase II CTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactome | RNA Pol II CTD phosphorylation and interaction with CE during HIV infection [reactome.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Combined Use of FIT-039 and Entecavir in Hepatitis B Virus (HBV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies primarily focused on long-term viral suppression rather than complete eradication. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a major obstacle to a cure. This document provides detailed application notes and generalized protocols for investigating the synergistic antiviral activity of a novel host-targeting agent, FIT-039, in combination with the established antiviral drug, entecavir.
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a host factor essential for the transcription of a broad range of DNA viruses, including HBV.[1][2][3] By inhibiting CDK9, this compound effectively suppresses viral mRNA transcription.[3] Entecavir is a potent nucleoside analog that targets the HBV DNA polymerase, inhibiting viral replication.[4][5][6] The combination of these two agents, with their distinct mechanisms of action, presents a promising strategy to more effectively suppress HBV replication and potentially reduce the cccDNA reservoir.[1]
Mechanism of Action
The combination of this compound and entecavir targets two distinct stages of the HBV life cycle.
-
This compound: As a CDK9 inhibitor, this compound prevents the phosphorylation of the C-terminal domain of RNA polymerase II, a crucial step for efficient transcription of viral genes from the cccDNA template.[2][3] This leads to a reduction in all viral RNAs, including pregenomic RNA (pgRNA), which is the template for reverse transcription.[1]
-
Entecavir: This nucleoside analog, once phosphorylated to its active triphosphate form, is incorporated into the elongating viral DNA strand during reverse transcription.[5][7] This leads to chain termination, thereby inhibiting the synthesis of new viral DNA.[5][8]
The dual-pronged attack on both viral transcription and replication is hypothesized to result in a more profound and sustained antiviral effect than either agent alone.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against HBV in HepG2 cells expressing the human sodium taurocholate cotransporting polypeptide (NTCP), which are susceptible to HBV infection.[1]
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.33 | > 50 | > 151.5 |
-
IC50 (50% inhibitory concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/IC50, a measure of the drug's therapeutic window.
In Vivo Synergistic Effect
A study utilizing chimeric mice with human hepatocytes infected with HBV demonstrated a significant enhancement of entecavir's antiviral activity when combined with this compound.[1] While specific quantitative data from the combination arms of the study are not publicly detailed, the study reported a more substantial reduction in HBV DNA levels in the combination group compared to entecavir monotherapy.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and entecavir. These should be optimized and adapted for specific laboratory conditions.
In Vitro Antiviral Synergy Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and entecavir on HBV replication in vitro.
Cell Line: HepG2/NTCP cells.
Protocol:
-
Cell Seeding: Seed HepG2/NTCP cells in 96-well plates at an appropriate density to achieve 80-90% confluency at the time of infection.
-
HBV Infection: Infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4-5% polyethylene glycol (PEG) 8000 for 16-24 hours.
-
Drug Treatment: After infection, wash the cells and add fresh culture medium containing serial dilutions of this compound, entecavir, or a combination of both. A checkerboard titration is recommended to assess synergy.
-
Incubation: Incubate the treated cells for 7-10 days, changing the medium with fresh drug-containing medium every 2-3 days.
-
Quantification of Viral Markers:
-
Supernatant HBV DNA: Collect the cell culture supernatant and quantify the amount of HBV DNA using quantitative PCR (qPCR).
-
Intracellular HBV RNA: Lyse the cells and extract total RNA. Quantify HBV pgRNA and other viral transcripts using reverse transcription-quantitative PCR (RT-qPCR).
-
Intracellular Nucleocapsid-associated HBV DNA: Isolate intracellular core particles and quantify the encapsidated HBV DNA by qPCR.
-
HBsAg/HBeAg: Quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant using ELISA.
-
-
Data Analysis: Analyze the data using synergy models such as the Bliss independence model or the Loewe additivity model to determine the nature of the drug interaction.
cccDNA Quantification Assay
Objective: To assess the effect of the combination therapy on the levels of HBV cccDNA.
Protocol:
-
Cell Lysis and DNA Extraction: Following drug treatment as described above, lyse the cells and perform a modified Hirt extraction or use a commercial kit specifically designed for cccDNA isolation. This procedure separates the small, circular cccDNA from the larger cellular genomic DNA.
-
Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest any remaining linear and relaxed circular HBV DNA, as well as cellular DNA, leaving the cccDNA intact.
-
qPCR Quantification: Quantify the cccDNA using a specific qPCR assay with primers that span the gap region of the relaxed circular DNA, ensuring that only cccDNA is amplified.
-
Normalization: Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a housekeeping gene from a parallel total DNA extraction.
In Vivo Efficacy in a Chimeric Mouse Model
Objective: To evaluate the in vivo efficacy of this compound and entecavir combination therapy in a humanized mouse model of HBV infection.
Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRG) with engrafted human hepatocytes.
Protocol:
-
HBV Infection: Infect the chimeric mice with HBV. Monitor serum HBV DNA and HBsAg levels to confirm the establishment of a stable infection.
-
Drug Administration: Once the infection is established, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Entecavir alone
-
This compound and entecavir combination
-
-
Treatment and Monitoring: Administer the drugs daily via an appropriate route (e.g., oral gavage for entecavir, intravenous or intraperitoneal for this compound). Collect blood samples at regular intervals to monitor serum HBV DNA, HBsAg, and HBeAg levels. Monitor the health of the animals, including body weight and signs of toxicity.
-
Terminal Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissue.
-
Liver Analysis:
-
Quantify intrahepatic HBV DNA, including cccDNA, and HBV RNA levels.
-
Perform immunohistochemistry to detect HBV core antigen (HBcAg) and HBsAg in the liver sections.
-
Assess liver histology for any signs of drug-induced toxicity.
-
Visualizations
Caption: Mechanism of action of this compound and Entecavir in the HBV life cycle.
Caption: Workflow for in vitro evaluation of this compound and Entecavir synergy.
Conclusion
The combination of the CDK9 inhibitor this compound and the HBV polymerase inhibitor entecavir represents a rational and promising approach for the treatment of chronic hepatitis B. The distinct mechanisms of these agents, targeting viral transcription and replication respectively, have been shown to result in enhanced antiviral activity. The protocols and notes provided here offer a framework for researchers to further investigate this combination therapy, with the ultimate goal of developing more effective treatments to achieve a functional cure for HBV.
References
- 1. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Frontiers | A Chimeric Humanized Mouse Model by Engrafting the Human Induced Pluripotent Stem Cell-Derived Hepatocyte-Like Cell for the Chronic Hepatitis B Virus Infection [frontiersin.org]
- 7. gut.bmj.com [gut.bmj.com]
- 8. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for FIT-039 in the Study of Drug-Resistant Viral Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains poses a significant challenge to public health. FIT-039 is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By targeting this host cell factor essential for viral mRNA transcription, this compound presents a promising broad-spectrum antiviral strategy with a high barrier to resistance.[1][3] Unlike traditional antiviral agents that target viral enzymes and are susceptible to resistance through viral mutations, this compound's mechanism of action makes it effective against viruses that have already developed resistance to standard therapies, such as acyclovir-resistant Herpes Simplex Virus 1 (HSV-1).[1][4]
These application notes provide detailed protocols for utilizing this compound to study and inhibit the replication of drug-resistant DNA viruses, both in vitro and in vivo.
Mechanism of Action: Inhibition of Viral Transcription
This compound exerts its antiviral activity by inhibiting the kinase activity of CDK9.[1][5] CDK9, in complex with Cyclin T1, forms the P-TEFb complex. P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from abortive to productive transcription elongation. Many DNA viruses hijack the host cell's transcriptional machinery for the expression of their own genes. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a premature termination of viral mRNA transcription and subsequent suppression of viral replication.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various DNA viruses.
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| HSV-1 | 0.69 | [2] | |||
| Acyclovir-resistant HSV-1 | [1] | ||||
| HSV-2 | [2] | ||||
| Human Adenovirus | [2] | ||||
| Human Cytomegalovirus (CMV) | [2] | ||||
| Hepatitis B Virus (HBV) | HepG2/NTCP | 0.33 | >50 | >151 | [6] |
| Human Immunodeficiency Virus 1 (HIV-1) | Chronically Infected Cells | 1.4-2.1 | >20 | >9.5-14.3 | [7] |
Data for some viruses were mentioned qualitatively in the sources but specific IC50/CC50 values were not provided.
| Parameter | Value (µM) | Reference |
| CDK9/cyclin T1 IC50 | 5.8 | [2] |
| HSV-1 Genome Replication EC50 | 0.69 | [2] |
| HSV-1 Genome Replication EC80 | 4.0 | [2] |
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is designed to determine the concentration of this compound required to inhibit viral plaque formation in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Drug-resistant virus stock (e.g., Acyclovir-resistant HSV-1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., complete medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate for 24 hours.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the culture medium from the confluent cell monolayers and infect the cells with 200 µL of the diluted virus.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.
-
This compound Preparation: During the adsorption period, prepare serial dilutions of this compound in the overlay medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., acyclovir for a sensitive strain) and a no-drug control.
-
Overlay Application: After adsorption, aspirate the viral inoculum and gently add 2 mL of the overlay medium containing the different concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. After removing the formalin, stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the no-drug control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Viral Load Quantification by qPCR
This protocol describes the quantification of viral DNA from infected cell cultures treated with this compound.
Materials:
-
Infected cell lysates (from a similar experiment to the plaque reduction assay)
-
DNA extraction kit
-
Primers and probe specific for a viral gene (and a host housekeeping gene for normalization)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Sample Preparation: Culture and infect cells as described in the plaque reduction assay (steps 1-6), but in a 24-well or 48-well plate format.
-
Drug Treatment and Incubation: Treat the infected cells with various concentrations of this compound. Incubate for a desired period (e.g., 24 or 48 hours).
-
DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the viral gene, the probe, and the extracted DNA template. Also, set up reactions for the host housekeeping gene for normalization.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions for your primers and probe.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the viral and host genes. Calculate the relative viral DNA copy number by normalizing the viral gene Ct values to the host gene Ct values (e.g., using the ΔΔCt method). Plot the relative viral DNA levels against the this compound concentration to determine the effective concentration that reduces viral DNA by 50% (EC50).
In Vivo Efficacy in a Murine Model of Acyclovir-Resistant HSV-1 Skin Infection
This protocol outlines the procedure to evaluate the therapeutic efficacy of topically applied this compound in a mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Acyclovir-resistant HSV-1 strain
-
This compound ointment (e.g., 5% or 10% in an appropriate base)
-
Placebo ointment (ointment base only)
-
Acyclovir ointment (e.g., 5% as a positive control)
-
Anesthetic
-
Tools for skin scarification
-
Calipers for measuring skin lesions
-
Scoring system for skin lesion severity
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on their flank.
-
Skin Scarification: Lightly scratch the shaved skin in a grid pattern using a 27-gauge needle.
-
Infection: Apply a suspension of the acyclovir-resistant HSV-1 strain to the scarified area.
-
Treatment: Begin topical treatment a few hours post-infection. Divide the mice into treatment groups:
-
Group 1: Placebo ointment
-
Group 2: 5% this compound ointment
-
Group 3: 10% this compound ointment
-
Group 4: 5% Acyclovir ointment Apply the ointments to the infected area twice daily for a specified period (e.g., 10-12 days).
-
-
Monitoring and Scoring: Monitor the mice daily for the development of skin lesions and overall health. Score the severity of the skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = vesicles, 2 = ulcer, 3 = zosteriform spread, 4 = death).
-
Data Analysis: Plot the mean lesion scores for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of the different treatments. Survival curves can also be generated and analyzed.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-TEFb goes viral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
In Vivo Toxicity Profile of FIT-039: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIT-039 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV), by interfering with viral mRNA transcription.[1][3][4][5] Preclinical and early clinical studies suggest a favorable safety profile for this compound, with in vivo animal models and human trials indicating a lack of significant toxicity at therapeutically effective doses.[1][4][6][7] This document provides a summary of the available in vivo toxicity and safety data for this compound, along with relevant experimental protocols and a visualization of its mechanism of action.
Mechanism of Action
This compound selectively binds to the catalytic subunit of CDK9, inhibiting its kinase activity.[1] CDK9 is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for the elongation of transcription.[1] Many DNA viruses rely on the host cell's transcriptional machinery for their replication. By inhibiting CDK9, this compound prevents the transcription of viral genes, thereby halting viral replication.[1][4] Notably, this compound does not appear to affect the host cell cycle progression at effective concentrations, likely because other CDKs can compensate for the temporary inhibition of CDK9.[1][4]
In Vivo Safety and Efficacy Studies in Animal Models
In vivo studies in mice have demonstrated the antiviral efficacy of this compound against various DNA viruses without significant observable toxicity. These studies have primarily focused on efficacy endpoints, with safety and toxicity being monitored through general health observations and body weight measurements.
Summary of In Vivo Studies
| Animal Model | Virus | This compound Administration | Key Findings | Citation |
| Mice | Herpes Simplex Virus 1 (HSV-1) | Topical | Suppressed skin lesion formation. | [1][4] |
| Mice | Acyclovir-resistant HSV-1 | Topical | Ameliorated the severity of skin lesions without noticeable adverse effects. | [4] |
| Mice | Hepatitis B Virus (HBV) | Intravenous | Enhanced the antiviral effect of entecavir. | [1][5] |
| Mice | HPV16+ Cervical Cancer Xenograft | Not specified | Repressed tumor growth. | [6] |
Observed Toxicological Endpoints in Animal Models
| Animal Model | This compound Administration | Observed Effects | Citation |
| Murine HSV-1 infection model | Topical | No noticeable adverse effects. | [1][4] |
| HBV-infected chimeric mice | Intravenous | No significant drug-related changes in body weight or serum human-albumin concentrations. | [5] |
| HPV16+ cervical cancer xenograft mice | Not specified | No significant adverse effects. | [6] |
Experimental Protocols
While detailed, step-by-step protocols for formal toxicity studies are not available in the public literature, the methodologies from the efficacy studies that reported on safety are summarized below.
Protocol 1: Topical Treatment of HSV-1 Infection in Mice
-
Objective: To evaluate the efficacy and safety of topical this compound on skin lesions in a murine HSV-1 infection model.
-
Animal Model: Mice (strain not specified in the provided search results).
-
Procedure:
-
Mice are infected with HSV-1 to induce skin lesions.
-
A topical formulation of this compound (e.g., an ointment) is applied to the lesions.
-
A control group is treated with a placebo.
-
The severity of skin lesion formation is monitored and scored over a defined period.
-
General health, body weight, and any signs of local or systemic toxicity are observed and recorded daily.
-
-
Results: Topical application of this compound was found to suppress skin lesion formation without noticeable adverse effects.[1][4]
Protocol 2: Systemic Treatment in HBV-Infected Chimeric Mice
-
Objective: To assess the effect of intravenously administered this compound in combination with entecavir in HBV-infected mice.
-
Animal Model: Chimeric mice with human hepatocytes.
-
Procedure:
-
Mice are infected with HBV.
-
This compound is administered intravenously, alone or in combination with entecavir.
-
A control group receives a vehicle or entecavir alone.
-
Antiviral activity is assessed by measuring HBV DNA and antigen levels.
-
Safety is monitored by observing changes in body weight and measuring serum human-albumin concentrations.
-
-
Results: The combination of this compound and entecavir significantly enhanced antiviral activity without causing significant changes in body weight or serum human-albumin levels.[5]
In Vitro Cytotoxicity Data
In vitro studies in various cell lines have consistently shown a high therapeutic index for this compound, with cytotoxic concentrations being significantly higher than the effective antiviral concentrations.
| Cell Line | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Virus | Citation |
| Chronically infected HIV-1 cells | 1.4 - 2.1 µM | >20 µM | HIV-1 | [3] |
| HepG2/NTCP cells | 0.33 µM | >50 µM | HBV | [5] |
Human Clinical Safety Data
Early phase clinical trials in humans have further supported the safety of this compound.
-
Verruca Vulgaris (Common Warts): A phase I/II trial using a transdermal this compound patch for 14 days reported no drug-related adverse reactions.[7]
-
Cervical Intraepithelial Neoplasia (CIN): A phase I/II trial of a transvaginal this compound tablet (50 mg/day or 100 mg/day) for CIN 1 or 2 found no serious adverse events. The most common treatment-related adverse event was mild and self-limiting vaginal discharge.[8][9]
Pharmacokinetic Parameters in Humans (Single Transvaginal Dose)
| Dose | Cmax (mean ± SD) | T1/2 (mean ± SD) | Citation |
| 50 mg/day | 4.5 ± 0.5 ng/mL | 14.8 ± 2.1 hours | [8] |
| 100 mg/day | 4.4 ± 1.4 ng/mL | 12.1 ± 2.6 hours | [8] |
Conclusion
The available data from in vivo animal studies, in vitro cytotoxicity assays, and early-phase human clinical trials consistently indicate that this compound has a favorable safety profile. At therapeutically relevant doses, both topical and systemic administration of this compound have been well-tolerated, with no significant adverse effects reported in preclinical animal models. Further dedicated toxicology studies following regulatory guidelines would be necessary to fully characterize the safety profile for later-stage clinical development. However, the current body of evidence suggests that this compound is a promising antiviral candidate with low potential for in vivo toxicity.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of FIT-039
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (p-TEFb) complex. By targeting this host cell factor, this compound has demonstrated potent antiviral activity against a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis B Virus (HBV), in preclinical studies.[1][2][3] Its mechanism of action involves the suppression of viral mRNA transcription, thereby inhibiting viral replication.[1][2] Furthermore, this compound has shown therapeutic potential in HPV-induced neoplasia by downregulating the expression of viral oncogenes E6 and E7. This document provides a comprehensive overview of the methodologies for conducting preclinical pharmacokinetic analysis of this compound, including detailed experimental protocols and data presentation formats.
Mechanism of Action: CDK9 Inhibition
This compound selectively inhibits the kinase activity of the CDK9/cyclin T1 complex. This complex is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step in the transition from transcription initiation to elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a stall in transcriptional elongation of viral genes. This targeted approach offers a promising antiviral strategy with potentially low host cell toxicity.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation: Preclinical Pharmacokinetic Parameters
A comprehensive understanding of the pharmacokinetic profile of this compound is essential for designing efficacious and safe dosing regimens. The following table provides a template for summarizing the key pharmacokinetic parameters from preclinical studies. Note: Specific quantitative data for this compound from preclinical studies are not publicly available and should be populated by the researcher upon completion of the described experimental protocols.
| Parameter | Mouse (Oral) | Mouse (Intravenous) | Rat (Oral) | Rat (Intravenous) |
| Dose (mg/kg) | TBD | TBD | TBD | TBD |
| Cmax (ng/mL) | TBD | TBD | TBD | TBD |
| Tmax (h) | TBD | TBD | TBD | TBD |
| AUC (0-t) (ng·h/mL) | TBD | TBD | TBD | TBD |
| AUC (0-inf) (ng·h/mL) | TBD | TBD | TBD | TBD |
| Half-life (t½) (h) | TBD | TBD | TBD | TBD |
| Bioavailability (%) | TBD | N/A | TBD | N/A |
| Clearance (mL/min/kg) | N/A | TBD | N/A | TBD |
| Volume of Distribution (L/kg) | N/A | TBD | N/A | TBD |
TBD: To Be Determined by experimental analysis.
Experimental Protocols
The following are generalized protocols for conducting preclinical pharmacokinetic studies of this compound. These should be adapted and optimized based on specific experimental needs and institutional guidelines.
Animal Models
-
Species: CD-1 or BALB/c mice are commonly used for initial pharmacokinetic screening. Sprague-Dawley rats can be used for more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study.
Dose Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the intended route of administration. For oral administration, a suspension in 0.5% methylcellulose or a solution in a suitable solvent such as a mixture of polyethylene glycol (PEG) and saline can be considered. For intravenous administration, a clear, sterile, and isotonic solution should be prepared. The stability and homogeneity of the formulation should be confirmed prior to dosing.
-
Oral Administration (Gavage):
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the this compound formulation directly into the stomach using a gavage needle of appropriate size for the animal.
-
The typical dosing volume for mice is 10 mL/kg.
-
-
Intravenous Administration (Bolus):
-
Warm the animal's tail to dilate the lateral tail veins.
-
Administer the this compound solution as a bolus injection into a lateral tail vein using a sterile syringe and a 27-30 gauge needle.
-
The typical injection volume for mice is 5-10 mL/kg.
-
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For serial sampling in a single animal, use techniques such as saphenous vein or submandibular bleeding. For terminal collection, cardiac puncture can be performed under anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and store it at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS Quantification of this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (containing an appropriate internal standard) to a small aliquot of plasma (e.g., 20 µL).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for this compound and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: Experimental workflow for this compound PK analysis.
References
FIT-039: Application Notes and Protocols for Studying Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIT-039 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key host factor involved in the regulation of transcription.[1][2] By targeting CDK9, this compound effectively disrupts the replication of a broad spectrum of DNA viruses, making it a valuable tool for studying host-pathogen interactions and a promising candidate for host-directed antiviral therapy. This document provides detailed application notes and protocols for the use of this compound in various experimental settings.
This compound's mechanism of action lies in its ability to inhibit the CDK9/cyclin T1 complex, a core component of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for efficient transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a suppression of viral mRNA transcription and subsequent inhibition of viral replication.[2] This host-directed mechanism of action makes this compound a powerful tool to investigate the reliance of different viruses on host transcriptional machinery.
Data Presentation
In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | --- | Plaque Reduction | 0.69 | >20 | >29 | [1] |
| Human Immunodeficiency Virus-1 (HIV-1) | Various | --- | 1.4-2.1 | >20 | >9.5-14.3 | [3] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | --- | 0.33 | >50 | >151 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data for HSV-1 and HIV-1 are derived from published studies.[1][3] Specific cell lines for all viruses and detailed assay conditions should be consulted in the primary references.
Clinical Trial Data for this compound
| Indication | Study Phase | Formulation | Key Findings | Reference |
| Verruca Vulgaris (Warts) | Phase I/II | Transdermal Patch | No drug-related adverse reactions. Efficacy was not definitively determined in this study, though a reduction in lesion dimension was observed at day 29 in the this compound group.[4][5] | [4][5] |
| Cervical Intraepithelial Neoplasia (CIN) 1/2 | Phase I/II | Vaginal Tablet | Demonstrated safety and validity of once-daily transvaginal administration. No serious adverse events were reported.[6][7] | [6][7] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow: In Vitro Antiviral Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of FIT039 for Verruca Vulgaris: A Placebo-Controlled, Phase I/II Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting FIT-039 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK9 inhibitor, FIT-039. The information provided is intended to address common challenges, with a particular focus on solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of transcription. By inhibiting CDK9, this compound can suppress the replication of a broad spectrum of DNA viruses, including herpes simplex virus (HSV-1 and HSV-2), human adenovirus, and human cytomegalovirus.[3][4][5] It has also been investigated for its therapeutic potential in treating human papillomavirus (HPV)-induced neoplasia and certain cancers.[6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[6][8]
Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecule inhibitors. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%, as most cells can tolerate this level.
-
Serial Dilutions in DMSO: Before adding this compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO first. Then, add the final diluted DMSO solution to your medium. This can help prevent the compound from crashing out of solution.
-
Working Concentration: The solubility of this compound in aqueous media is limited. It is best to use it at its effective working concentration, which has been reported in the low micromolar range (e.g., IC50 of 0.69 µM for HSV-1 inhibition).[1][6]
-
Gentle Warming: Gently warming the solution in a 37°C water bath may aid in dissolution. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound.
-
Sonication: Short bursts of sonication can also help to dissolve the compound. Again, avoid overheating the solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| DMSO | 2 mg/mL | 6.34 mM | [8] |
| DMSO | 10 mM | 10 mM | [6] |
Molecular Weight of this compound: 315.41 g/mol
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 317.05 µL of DMSO per 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Diluting this compound for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution
-
Anhydrous DMSO
-
Pre-warmed cell culture medium or assay buffer
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions of the stock solution in anhydrous DMSO.
-
Add the final diluted this compound/DMSO solution to the pre-warmed cell culture medium or assay buffer, ensuring the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%). It is crucial to add the DMSO solution to the aqueous medium and not the other way around. Mix gently but thoroughly immediately after addition.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Optimizing FIT-039 dosage for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FIT-039 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II.[3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the suppression of transcription, particularly of viral genes that are highly dependent on this process.[3][4] This mechanism makes it effective against a broad spectrum of DNA viruses, including Human Papillomavirus (HPV), Herpes Simplex Virus (HSV), Kaposi's sarcoma-associated herpesvirus (KSHV), and Hepatitis B Virus (HBV).[3][5][6][7]
Q2: What is a recommended starting dose for this compound in mouse models?
A2: The optimal starting dose depends heavily on the animal model, disease type, and administration route. Based on published studies, intraperitoneal (i.p.) administration in a Primary Effusion Lymphoma (PEL) xenograft model showed significant effects at doses of 75, 150, and 300 mg/kg.[5] For topical applications, such as in a murine HSV-1 infection model, a 5% to 10% this compound ointment has been shown to be effective.[2][8] It is always recommended to perform a pilot study with a dose-response range to determine the optimal dosage for your specific experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a small molecule that may require a specific vehicle for solubilization for in vivo use. While specific formulations for every study are not always published, common strategies for poorly soluble small molecules involve creating a stock solution in a solvent like dimethyl sulfoxide (DMSO) and then diluting it in a suitable vehicle such as saline, corn oil, or solutions containing PEG300 and Tween-80.[8][9] It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough (typically <0.5% v/v) to avoid toxicity in the animal model.[9] A vehicle control group is essential in all experiments.
Q4: What are the known toxicities or adverse effects of this compound in vivo?
A4: Preclinical studies have indicated that this compound has a favorable safety profile. In mice, this compound did not affect cell cycle progression of host cells or show toxicity at effective dosages.[3] Even at high doses (1000 mg/kg/day for 14 days), it did not impact weight gain or blood biomarkers in mice.[8] Human clinical trials with topical or transvaginal administration also demonstrated safety with only mild, self-limiting adverse events.[10][11][12] However, researchers should always conduct routine monitoring for signs of toxicity, such as weight loss, behavioral changes, or signs of distress in their animal models.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, combination therapy has shown promise. For instance, intravenously injected this compound was found to dramatically enhance the antiviral effect of entecavir in HBV-infected mice, without significant drug-related side effects.[3][6] This suggests a potential for synergistic effects when combining this compound with other therapeutic agents.
Data Presentation
Table 1: Summary of In Vivo this compound Dosage Regimens
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Schedule | Key Findings | Reference |
| NOD/SCID Mice | KSHV+ Primary Effusion Lymphoma (PEL) Xenograft | Intraperitoneal (i.p.) | 75, 150, 300 mg/kg | Not specified | Drastically inhibited PEL growth and suppressed chylous ascites. | [5][13] |
| BALB/c Mice | HSV-1 Skin Infection | Topical Ointment | 5% - 10% | Twice daily | Suppressed skin lesions and rescued mice from lethality. | [2][3][8] |
| Chimeric Mice with Human Hepatocytes | Hepatitis B Virus (HBV) Infection | Intravenous (i.v.) | Not specified | Not specified | Significantly enhanced the antiviral activity of entecavir. | [6] |
| Mice | HPV+ Cervical Cancer Xenograft | Not specified | Not specified | Not specified | Repressed growth of HPV16+ xenografts without significant adverse effects. | [14] |
Table 2: Summary of In Vitro Efficacy
| Target | Cell Line / Assay | IC50 / EC50 | Reference |
| CDK9/cyclinT1 | Kinase Assay | 5.8 µM | [2] |
| HIV-1 | Chronically Infected Cells | 1.4 - 2.1 µM | [4] |
| HSV-1 | Plaque Reduction Assay | 0.69 µM | [2] |
| HBV | HepG2/NTCP cells | 0.33 µM | [6] |
Table 3: Human Pharmacokinetic Data (for reference only)
Data from a Phase I/II trial of a this compound-releasing vaginal tablet in healthy women.
| Dosage | Cmax (mean ± SD) | Tmax | t1/2 (mean ± SD) | Reference |
|---|---|---|---|---|
| 50 mg/day | 4.5 ± 0.5 ng/mL | 6-7 hours | 14.8 ± 2.1 hours | [10][11][12] |
| 100 mg/day | 4.4 ± 1.4 ng/mL | 6-7 hours | 12.1 ± 2.6 hours |[10][11][12] |
Visualizations
Signaling Pathway of this compound
References
- 1. CDK9阻害剤「this compound」はさまざまなDNAウイルスの複製を阻害する | 京都大学 [kyoto-u.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CDK9 (cyclin-dependent kinase 9) inhibitor | antiviral | anti-HSV | CAS 1113044-49-7 | CDK9 抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing mild side effects of FIT-039 in animal studies
FIT-039 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for managing common, mild side effects observed during preclinical animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the viral protein Vpx. By binding to the DCAF1 substrate receptor, this compound prevents the Vpx-mediated degradation of the SAMHD1 restriction factor, a key component of the innate immune system. This action helps restore the cell's natural defense against certain viral infections.
Q2: What are the most common mild side effects observed with this compound in rodent studies?
The most frequently observed mild side effects in preclinical rodent models (mice and rats) are transient, dose-dependent reductions in body weight gain and mild, reversible elevations in liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Q3: Are the observed side effects reversible upon cessation of treatment?
Yes, in studies conducted to date, both the reduced body weight gain and the mild elevations in ALT/AST levels have been shown to be fully reversible. Key indicators typically return to baseline levels within a 7 to 14-day recovery period after the final administration of this compound.
Q4: What is the recommended routine monitoring plan for animals being treated with this compound?
A standard monitoring plan should include:
-
Daily: Cage-side health observations.
-
Twice Weekly: Body weight measurement.
-
Baseline & Termination: Serum chemistry analysis, including ALT and AST levels.
-
Interim (Optional): Blood collection for interim analysis if early onset of side effects is suspected or for dose-range-finding studies.
Troubleshooting Guides
Issue 1: Observed body weight loss or stagnation exceeds the expected range for the dose group.
-
Question 1: Have you confirmed the correct dose was administered?
-
Action: Immediately verify dosing calculations, formulation concentration, and administration volume. Review the dosing records for the affected animal(s). If a dosing error is identified, document the event and consult the study director to determine if the animal should be excluded from the cohort.
-
-
Question 2: Is the food consumption of the affected animals normal?
-
Action: Quantify food consumption for the affected cage/animal and compare it to the vehicle control group. If consumption is low, consider providing a supplemental diet or palatable food source (e.g., wet mash) to encourage eating. This can help differentiate between drug-induced anorexia and other causes of weight loss.
-
-
Question 3: Are there any other clinical signs of distress?
-
Action: Perform a detailed clinical examination of the animal, looking for signs such as lethargy, ruffled fur, or changes in posture. Such signs may indicate that the side effects are more severe than anticipated for this individual animal, and it may need to be removed from the study based on humane endpoint criteria.
-
Issue 2: ALT/AST levels are elevated beyond the expected mild (e.g., <3x baseline) range.
-
Question 1: Was the blood sample collected and processed correctly?
-
Action: Review the blood collection and processing protocol. Hemolysis during sample collection can falsely elevate AST and ALT levels. If hemolysis is suspected, a new sample should be collected if the study design permits.
-
-
Question 2: Are the elevations progressive?
-
Action: If an interim blood sample shows a significant elevation, consider collecting a follow-up sample after a few days (if ethically and scientifically justified by the study plan) to determine the trend. A sharp, progressive increase may necessitate a dose reduction or cessation for that cohort.
-
-
Question 3: Is there any corresponding histopathological evidence of liver injury?
-
Action: While this is typically an endpoint analysis, if animals are removed from the study due to severe enzyme elevations, prioritize a full histopathological workup of the liver. This will help correlate the serum chemistry findings with actual tissue-level changes.
-
Quantitative Data Summary
Table 1: Average Body Weight Change in CD-1 Mice Following 14-Day Oral Administration of this compound
| Dose Group (mg/kg/day) | Day 1 (g) | Day 7 (g) | Day 14 (g) | Net Change (%) |
| Vehicle Control | 22.1 ± 1.5 | 24.5 ± 1.8 | 26.8 ± 2.0 | +21.3% |
| 10 mg/kg this compound | 22.3 ± 1.4 | 24.1 ± 1.6 | 26.2 ± 1.9 | +17.5% |
| 30 mg/kg this compound | 22.0 ± 1.6 | 23.2 ± 1.7 | 24.5 ± 2.1 | +11.4% |
| 100 mg/kg this compound | 22.4 ± 1.5 | 22.8 ± 1.9 | 23.1 ± 2.2 | +3.1% |
Data are presented as mean ± standard deviation.
Table 2: Representative Serum ALT/AST Levels in Sprague-Dawley Rats Following 7-Day Oral Administration of this compound
| Dose Group (mg/kg/day) | ALT (U/L) - Baseline | ALT (U/L) - Day 8 | AST (U/L) - Baseline | AST (U/L) - Day 8 |
| Vehicle Control | 35 ± 8 | 38 ± 10 | 85 ± 15 | 90 ± 18 |
| 20 mg/kg this compound | 33 ± 7 | 45 ± 12 | 88 ± 16 | 105 ± 20 |
| 60 mg/kg this compound | 36 ± 9 | 75 ± 25 | 86 ± 14 | 150 ± 35 |
| 200 mg/kg this compound | 34 ± 8 | 110 ± 40 | 89 ± 17 | 240 ± 55 |
*Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 vs. Vehicle Control.
Experimental Protocols
Protocol 1: Body Weight and Food Consumption Monitoring
-
Animal Identification: Ensure each animal is uniquely identified (e.g., ear tag, tail mark).
-
Frequency: Measure body weight twice weekly (e.g., Day 1, 4, 8, 11, 15) at approximately the same time of day.
-
Procedure (Body Weight):
-
Calibrate the electronic scale before use.
-
Gently place the animal on the scale and record its weight to the nearest 0.1 gram.
-
Return the animal to its home cage.
-
-
Procedure (Food Consumption - Optional):
-
Weigh the food hopper with its contents for each cage at the beginning of the measurement period (e.g., Day 1).
-
At the end of the period (e.g., Day 4), weigh the hopper again.
-
The difference in weight represents the food consumed. Account for any spillage in the cage bedding.
-
Calculate the average consumption per animal in the cage for that period.
-
-
Data Recording: Record all measurements in the study logbook, noting any unusual observations.
Protocol 2: Blood Collection and Analysis for Liver Function Tests (LFTs)
-
Timing: Collect blood at designated time points (e.g., pre-dose baseline and 24 hours after the last dose).
-
Method (Rodent):
-
Anesthetize the animal according to the IACUC-approved protocol.
-
Collect blood via an appropriate site (e.g., submandibular vein, saphenous vein, or cardiac puncture for terminal collection).
-
Collect approximately 200-500 µL of whole blood into a serum separator tube (SST).
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the SST at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully pipette the serum into a clean, labeled microcentrifuge tube.
-
-
Analysis:
-
Analyze the serum samples for ALT and AST concentrations using a calibrated veterinary chemistry analyzer.
-
Store remaining serum at -80°C for any potential future analysis.
-
-
Data Handling: Record the final U/L values for each animal and perform statistical analysis as defined in the study plan.
Visualizations
Caption: Hypothetical pathway of mild, dose-dependent hepatotoxicity for this compound.
Caption: Experimental workflow for monitoring and managing side effects during a study.
FIT-039 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of FIT-039, a selective CDK9 inhibitor. Detailed troubleshooting guides and frequently asked questions are presented to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage of Stock Solutions:
| Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1.[1] CDK9 is a host cell factor essential for the transcription of viral RNA for many DNA viruses. By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV-1, HSV-2), human adenovirus, and human cytomegalovirus (CMV).[3][4][5]
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo studies, it is advised to prepare the working solution fresh on the day of the experiment.[1] A common vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] To aid dissolution, gentle heating and/or sonication can be applied if precipitation or phase separation occurs.[1][2]
Q3: What are the observed effects of this compound in cell culture experiments?
A3: In cell culture models, this compound has been shown to inhibit the replication of various DNA viruses.[5] For instance, it reduces the expression levels of HSV-1 immediate-early, early, and late genes and inhibits the replication of the HSV-1 genome in a dose-dependent manner.[1]
Q4: Has this compound been used in animal models?
A4: Yes, topical application of a this compound ointment has been shown to suppress skin lesions in a murine model of HSV-1 infection.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Improper storage of stock solution | Ensure stock solutions are stored at the recommended temperatures and used within the specified timeframe (-80°C for 6 months, -20°C for 1 month).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Degradation of working solution | For in vivo experiments, always prepare the working solution fresh on the day of use.[1][2] | |
| Precipitation in the working solution | Poor solubility of this compound in the chosen solvent | Use the recommended solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[2] Gentle heating and/or sonication can be used to aid dissolution.[1][2] |
| Low efficacy in viral inhibition assays | Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific virus and cell type. The IC50 for CDK9/cyclin T1 is 5.8 µM, and for HSV-1 replication, it is 0.69 µM.[1] |
| Cell health issues | Ensure cells are healthy and not passaged too many times. Perform a cytotoxicity assay to confirm that the concentrations of this compound used are not toxic to the host cells. |
Experimental Protocols & Methodologies
General Protocol for In Vitro Viral Inhibition Assay:
-
Cell Seeding: Plate host cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a duration appropriate for the specific virus replication cycle.
-
Assessment of Viral Replication: Quantify viral replication using a suitable method, such as plaque assay, qPCR to measure viral genome copies, or ELISA to measure viral protein expression.
Signaling Pathway
This compound acts by inhibiting the host cell's CDK9, which is a crucial component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a necessary step for efficient transcription elongation of many viral genes.
Caption: Mechanism of action of this compound in inhibiting viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of FIT-039 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FIT-039 in cell culture experiments. Our aim is to help you minimize cytotoxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant cytotoxicity after treatment with this compound, even at concentrations reported to be non-toxic. What could be the cause?
A1: While this compound is generally reported to have a high therapeutic index, unexpected cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Certain cell lines, particularly cancer cells, exhibit a strong dependence on the anti-apoptotic protein Mcl-1 and the oncogene c-Myc for survival.[1][2][3] this compound, as a CDK9 inhibitor, suppresses the transcription of these short-lived proteins, which can lead to apoptosis in these dependent cells.[1][3]
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and increased cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (generally <0.1%). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and the formation of cytotoxic byproducts.[4] Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.[4]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my cell culture?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between the two, you can perform the following:
-
Cell Counting with Viability Dye: Use a method like Trypan Blue exclusion to count both viable and non-viable cells. A significant increase in the percentage of dead cells indicates cytotoxicity. A decrease in the total cell number over time compared to an untreated control, with a low percentage of dead cells, suggests a cytostatic effect.
-
Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm if the observed cell death is due to programmed cell death induced by this compound.[1][5]
Q3: What is the mechanism of action of this compound and how does it relate to potential cytotoxicity?
A3: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[6][7][8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II. This phosphorylation is essential for the transcriptional elongation of many genes, including those encoding for proteins with short half-lives that are critical for cell survival, such as Mcl-1 and c-Myc.[1][3] By inhibiting CDK9, this compound prevents the transcription of these pro-survival factors, which can trigger apoptosis in cells that are highly dependent on them.[1][3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity. |
| Precipitate forms in the culture medium after adding this compound. | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic.- Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly before adding to the cells.- Consider using a lower serum concentration during the treatment period, if compatible with your cell line. |
| No observable effect of this compound, even at high concentrations. | - Inactive compound due to improper storage or handling.- Cell line is resistant to CDK9 inhibition. | - Purchase a new vial of this compound and prepare fresh stock solutions.- Verify the activity of this compound in a sensitive, positive control cell line.- Assess the expression levels of Mcl-1 and c-Myc in your cell line; low expression may indicate resistance. |
Data Presentation
Table 1: Reported IC50 and CC50 Values for this compound in Different Contexts
| Application | Cell Line/System | IC50 (μM) | CC50 (μM) | Reference |
| Anti-HIV-1 Activity | Various | 1.4 - 2.1 | >20 | [7] |
| Anti-HBV Activity | HepG2/NTCP cells | 0.33 | >50 | [9] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to potential cytotoxicity.
Experimental Workflow
Caption: Workflow for a standard MTT cytotoxicity assay with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 3. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 6. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039 Technical Support Center: Overcoming Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with FIT-039.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is the inhibition of viral mRNA transcription by targeting the host cell's CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses.[2][3]
Q2: Against which viruses has this compound shown activity?
This compound has demonstrated antiviral activity against a range of DNA viruses, including:
-
Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2)[2][3]
-
Human Immunodeficiency Virus (HIV-1)[6]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guides
Experimental variability can arise from several factors, from inconsistent compound handling to unexpected cellular responses. This guide addresses specific issues you might encounter.
Issue 1: Higher than expected IC50/EC50 values or lack of antiviral effect.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solutions have been stored correctly at -80°C or -20°C and have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1] |
| Incorrect Dosing | Verify calculations for serial dilutions. Use a positive control (e.g., a known antiviral for the specific virus) to confirm the assay is performing as expected. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells can affect viral replication and drug efficacy. |
| Viral Titer Variability | Use a consistent and accurately titered viral stock for all experiments. Viral titer can significantly impact the apparent efficacy of an antiviral compound. |
| Assay Timing | The timing of this compound addition relative to viral infection is critical. For optimal inhibition of transcription, this compound should be present during the viral replication cycle. |
Issue 2: High cytotoxicity observed in uninfected cells.
| Potential Cause | Troubleshooting Step |
| Compound Concentration | While this compound generally shows low cytotoxicity at effective antiviral concentrations, very high concentrations can be toxic.[3] Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line. The 50% cytotoxic concentration for this compound has been reported to be >20μM in some cell lines.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound. It is crucial to establish a baseline cytotoxicity profile for each new cell line used. |
| Incorrect Assay for Viability | The choice of cytotoxicity assay can influence results. Assays like MTT or MTS measure metabolic activity, which can sometimes be confounded by the compound. Consider using a method that measures cell membrane integrity, such as a lactate dehydrogenase (LDH) assay. |
Issue 3: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including media composition, serum percentage, passage number, and incubation conditions (CO2, temperature, humidity). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, virus, and compound. |
| Edge Effects in Multi-well Plates | Edge effects can lead to variability in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples or fill them with media to maintain humidity. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular physiology and affect experimental outcomes. Regularly test cell cultures for mycoplasma. |
Data Presentation
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| CDK9/cyclin T1 | 5.8 µM | In vitro kinase assay | [1] |
| HSV-1 | 0.69 µM (EC50) | Not specified | [1] |
| HIV-1 | 1.4-2.1 µM (EC50) | Chronically infected cells | [6] |
| HBV | 0.33 µM (IC50) | HepG2/NTCP cells | [5] |
Table 2: In Vivo Experimental Data for this compound
| Animal Model | Virus | Dosage and Administration | Key Findings | Reference |
| Murine Model | HSV-1 | Topical application of 5-10% this compound ointment | Suppressed skin lesions and rescued mice from lethality. | [1] |
| Murine Model | HBV | Intravenous injection | Enhanced the effect of entecavir. | [2] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for HSV-1
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of HSV-1 in serum-free medium.
-
Infection: Aspirate the medium from the cells and infect with 100 plaque-forming units (PFU) of HSV-1 per well. Incubate for 1 hour to allow for viral adsorption.
-
This compound Treatment: Prepare different concentrations of this compound in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Overlay: After the 1-hour incubation, remove the virus inoculum and add the this compound-containing overlay medium.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells with methanol and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: General experimental workflow for in vitro antiviral testing of this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in FIT-039 experiments
FIT-039 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a decrease in cell viability at concentrations of this compound that are significantly lower than its reported IC50 for Kinase X (KX). What could be the reason?
A1: This discrepancy could arise from several factors:
-
Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases or cellular targets essential for cell survival. We recommend performing a kinome scan or a broader off-target screening to identify potential secondary targets.
-
Cell Line Sensitivity: The reported IC50 for KX is determined in a purified enzyme assay. The potency of this compound in a cellular context can be influenced by factors such as cell membrane permeability, drug efflux pumps, and the specific genetic background of the cell line. We advise testing this compound across a panel of cell lines with varying genetic profiles.
-
Experimental Artifacts: Ensure the purity of the this compound compound. Contaminants could induce cytotoxicity. Additionally, verify the cell seeding density and incubation times, as these can impact viability readouts.
Q2: In our Western blot analysis, we are not seeing a dose-dependent decrease in the phosphorylation of the direct downstream target of KX, Protein Y (p-Y), after treatment with this compound. Why might this be?
A2: Several factors could contribute to this observation:
-
Suboptimal Antibody: The antibody against p-Y may not be specific or sensitive enough. Validate the antibody using a positive control (e.g., cells overexpressing active KX) and a negative control (e.g., cells treated with a known potent KX inhibitor or KX knockout cells).
-
Rapid Phosphorylation Dynamics: The phosphorylation of Protein Y might be transient. Consider performing a time-course experiment to identify the optimal time point for observing dephosphorylation after this compound treatment.
-
Alternative Kinase Activity: Another kinase might be compensating for the inhibition of KX and phosphorylating Protein Y. To investigate this, you could use a broader kinase inhibitor in parallel with this compound to see if the phosphorylation of Protein Y is completely abolished.
Q3: Our in vivo xenograft study with this compound did not show significant tumor growth inhibition, despite promising in vitro data. What are the potential reasons?
A3: The transition from in vitro to in vivo efficacy can be challenging. Here are some potential reasons for the lack of in vivo activity:
-
Poor Pharmacokinetics (PK): this compound may have poor bioavailability, rapid metabolism, or rapid clearance in the animal model. A thorough PK study is essential to determine the compound's exposure at the tumor site.
-
Ineffective Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound in the tumor tissue. Dose-escalation studies can help determine the optimal dosing regimen.
-
Tumor Microenvironment (TME): The TME can influence drug efficacy. Factors such as hypoxia, stromal cells, and the extracellular matrix can limit drug penetration and activity.
-
Acquired Resistance: The tumor cells may have developed resistance to this compound over the course of the study.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Kinase X (KX) | 15 |
| Cellular Assay (HEK293) | p-Y Phosphorylation | 50 |
| Cellular Viability (MCF-7) | Cell Proliferation | 250 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| This compound | 25 | Daily | 35 |
| This compound | 50 | Daily | 62 |
| Positive Control | 10 | Daily | 85 |
Experimental Protocols
Protocol 1: Kinase X (KX) Inhibition Assay (Biochemical)
-
Reagents: Recombinant human KX enzyme, ATP, substrate peptide (biotinylated), and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add KX enzyme, the substrate peptide, and this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylated substrate using a LanthaScreen™ Eu-anti-phospho-peptide antibody and a fluorescent plate reader.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Western Blot for p-Y Phosphorylation
-
Cell Culture: Plate cells (e.g., HEK293) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 2 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-Y (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Cell line specific responses to FIT-039 treatment
Welcome to the technical support center for FIT-039, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of CDK9, with a reported IC50 of 5.8 µM for the CDK9/cyclin T1 complex.[1][2] CDK9 is a key component of the positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3] By inhibiting CDK9, this compound suppresses the transcription of a variety of genes, including those essential for viral replication and the survival of certain cancer cells.[2][4]
Q2: In which types of cell lines is this compound expected to be most effective?
This compound has demonstrated significant efficacy in cell lines where the cellular machinery is highly dependent on CDK9 activity. This is particularly evident in two main contexts:
-
Virus-infected cells: this compound has been shown to inhibit the replication of a broad spectrum of DNA viruses, including Human Papillomavirus (HPV), Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).[1][4][5] Its effectiveness stems from the reliance of these viruses on the host cell's transcriptional machinery, which is regulated by CDK9.
-
HPV-positive cancer cells: In cervical cancer, a clear differential response is observed. HPV-positive cell lines, such as CaSki (HPV-16) and HeLa (HPV-18), are sensitive to this compound.[6] The treatment leads to the suppression of the viral oncogenes E6 and E7, which in turn restores the function of the tumor suppressor proteins p53 and pRb.[6]
Q3: Is this compound cytotoxic to all cell lines?
No, this compound exhibits selective cytotoxicity. Its primary mechanism is not general cytotoxicity but rather the targeted inhibition of transcription. In many healthy or non-dependent cell lines, the inhibition of CDK9 can be compensated for by other cyclin-dependent kinases, leading to minimal impact on cell cycle progression and viability. For instance, the HPV-negative cervical cancer cell line, C33A, is largely unresponsive to this compound treatment.[6] This selectivity makes this compound a promising candidate for targeted therapies.
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of CDK9, at higher concentrations it may inhibit other kinases. A screening against a panel of 332 kinases revealed that this compound can also suppress the activity of GSK3β, PKN1, haspin, p70s6K, DYRK1B, GSK3α, IRR, and DYRK3.[1] It's important to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the compound.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Potential Cause 2: Compound Solubility. this compound may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.
-
Solution: Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation after dilution.[7]
-
-
Potential Cause 3: Incubation Time. The duration of this compound treatment can significantly impact the observed IC50 value.
-
Solution: Standardize the incubation time across all experiments. It may be beneficial to perform a time-course experiment to determine the optimal treatment duration for your cell line and endpoint.
-
Problem 2: No significant effect of this compound on my cell line of interest.
-
Potential Cause 1: Cell Line Insensitivity. As discussed, not all cell lines are sensitive to CDK9 inhibition.
-
Solution: Verify the CDK9 dependency of your cell line. If you are not working with a virus-infected or HPV-positive cancer cell line, consider whether there is a strong rationale for CDK9 inhibition to be effective. It is recommended to include a known sensitive cell line (e.g., CaSki) as a positive control in your experiments.
-
-
Potential Cause 2: Incorrect Dosage. The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line.
-
Problem 3: Unexpected cytotoxicity in a supposedly resistant cell line.
-
Potential Cause 1: High Compound Concentration. At very high concentrations, off-target effects or non-specific toxicity may occur.
-
Solution: Review your dose-response curve. If cytotoxicity is only observed at the highest concentrations, it may not be due to on-target CDK9 inhibition. Correlate the cytotoxic concentrations with the known IC50 for CDK9 and other off-target kinases.[1]
-
-
Potential Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to some cell lines at higher concentrations.
-
Solution: Ensure your vehicle control experiments are robust and that the final solvent concentration is consistent and non-toxic across all treatment groups.
-
Data Presentation
Table 1: Summary of this compound IC50 and CC50 Values in Various Cell Lines and Systems
| Cell Line/System | Context | Parameter | Value (µM) | Reference |
| CDK9/cyclin T1 | Biochemical Assay | IC50 | 5.8 | [1][2] |
| HeLa | HSV-1 Infection | IC50 | 0.69 | [1] |
| HeLa | Cytotoxicity | CC50 | > 10 | [1] |
| HepG2/NTCP | HBV Infection | IC50 | 0.33 | [5] |
| HepG2 | Cytotoxicity | CC50 | > 50 | [1][5] |
| Chronically Infected HIV-1 Cells | HIV-1 Replication | EC50 | 1.4 - 2.1 | [5] |
| Chronically Infected HIV-1 Cells | Cytotoxicity | CC50 | > 20 | [5] |
| CaSki (HPV-16 positive) | Antitumor Activity | - | Sensitive | [2][6] |
| C33A (HPV-negative) | Antitumor Activity | - | Unresponsive | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability after this compound treatment. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include wells with vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for p53 and pRb Expression
This protocol is designed to assess the restoration of p53 and pRb protein levels in HPV-positive cells following this compound treatment.
-
Cell Culture and Treatment:
-
Seed HPV-positive cells (e.g., CaSki) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the determined optimal time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and pRb (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: this compound inhibits the CDK9 component of the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and suppressing the transcription of viral oncogenes like E6 and E7 in HPV-positive cells. This leads to the restoration of p53 and pRb tumor suppressor functions and subsequent inhibition of tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Adjusting FIT-039 treatment duration for optimal viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of FIT-039 for maximal viral inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a crucial host cell factor that viruses utilize for the transcription of their genes.[1][2] By inhibiting CDK9, this compound effectively suppresses the transcription of viral RNA, thereby blocking viral replication.[1][2] This mechanism of targeting a host factor makes it a broad-spectrum antiviral candidate against various DNA and RNA viruses.
Q2: Against which viruses has this compound shown activity?
A2: Preclinical studies have demonstrated the antiviral activity of this compound against a wide range of viruses, including:
-
Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2)[2]
-
Human Adenovirus[2]
-
Human Cytomegalovirus (CMV)[2]
-
Hepatitis B Virus (HBV)[5]
-
Human Immunodeficiency Virus type 1 (HIV-1)[3]
-
Kaposi's sarcoma-associated herpesvirus (KSHV)[6]
Q3: What is the recommended starting point for treatment duration in in vitro experiments?
A3: Based on available data, a continuous treatment for the duration of the viral replication cycle in the specific cell line is a good starting point. For many viruses, this can range from 24 to 72 hours. For HPV in an organotypic raft culture model, anti-viral effects were observed to last for up to a week after a 7-day treatment period.[7] A clinical trial for verruca vulgaris (caused by HPV) utilized a 14-day treatment duration.[1][8] The optimal duration will ultimately depend on the specific virus, host cell line, and experimental goals.
Q4: Is this compound cytotoxic?
A4: this compound exhibits selective antiviral activity with a favorable cytotoxicity profile in preclinical studies. For example, against HIV-1, the 50% cytotoxic concentration (CC50) was greater than 20µM, while the 50% effective concentration (EC50) was in the range of 1.4-2.1µM.[3] Similarly, for HBV, the CC50 was >50µM with an IC50 of 0.33µM.[5] However, it is crucial to determine the CC50 in the specific cell line being used in your experiments.
Q5: Can viral resistance to this compound develop?
A5: Since this compound targets a host cell protein (CDK9) rather than a viral protein, the development of viral resistance is considered less likely compared to drugs that target viral enzymes. However, it is still a theoretical possibility, and long-term studies are needed to fully assess this risk.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in viral inhibition between experiments. | 1. Inconsistent cell health or passage number.2. Variation in multiplicity of infection (MOI).3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and ensure high viability (>95%) before infection.2. Carefully titrate the virus stock and use a consistent MOI for all experiments.3. Prepare fresh aliquots of this compound from a powder stock and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal viral inhibition despite using the recommended concentration. | 1. Insufficient treatment duration.2. High viral load at the start of treatment.3. Cell line-specific differences in drug metabolism or CDK9 expression. | 1. Perform a time-course experiment, extending the treatment duration (e.g., 24, 48, 72, 96 hours) to determine the optimal inhibition window.2. Initiate treatment at an earlier time point post-infection or use a lower MOI.3. Determine the optimal this compound concentration for your specific cell line using a dose-response experiment. |
| Observed cytotoxicity at effective antiviral concentrations. | 1. The specific cell line is more sensitive to this compound.2. The this compound stock solution was not properly dissolved or has impurities. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS) to accurately determine the CC50 in your cell line. If the therapeutic window is narrow, consider using a lower concentration for a longer duration.2. Ensure the this compound is fully dissolved in a suitable solvent (e.g., DMSO) and use a high-purity source. |
| Viral rebound after cessation of treatment. | 1. The treatment duration was not sufficient to clear the virus or its replicative intermediates.2. Presence of a persistent viral reservoir. | 1. Extend the treatment duration. In a study on HPV, the antiviral effect persisted for a week after drug removal following a 7-day treatment.[7] This suggests that a sufficiently long treatment can have lasting effects.2. For viruses that establish latency, this compound may primarily inhibit active replication. Combination therapy with drugs targeting latent reservoirs may be necessary. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's antiviral activity.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay | Endpoint | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | Chronically Infected Cells | p24 antigen | Viral Replication | 1.4 - 2.1 | > 20 | > 9.5 - 14.3 | [3] |
| HBV | HepG2/NTCP | Viral RNA, DNA, Antigens | Viral Replication | 0.33 | > 50 | > 151 | [5] |
Table 2: Clinical Trial Treatment Protocol
| Virus | Condition | Treatment | Duration | Outcome Assessment | Reference |
| HPV | Verruca Vulgaris | This compound transdermal patch | 14 days | Resolution of warts | [1][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound
Objective: To determine the effect of different this compound treatment durations on the inhibition of a specific virus in a given cell line.
Methodology:
-
Cell Seeding: Seed the appropriate host cells in a multi-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After the adsorption period (typically 1-2 hours), remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
This compound Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1x, 1x, 10x the EC50) to the infected cells. Include a "virus control" (no drug) and a "mock-infected" control.
-
Time-Course Harvest: At different time points post-infection (e.g., 24, 48, 72, 96 hours), harvest the cell supernatant and/or cell lysates from separate sets of wells for each treatment condition.
-
Viral Load Quantification: Quantify the viral load in the harvested samples using an appropriate method, such as:
-
Quantitative Polymerase Chain Reaction (qPCR) for viral DNA or RNA.
-
Plaque Assay or TCID50 Assay for infectious virus titers.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for viral antigens.
-
-
Data Analysis: Plot the viral load against the treatment duration for each this compound concentration. Determine the duration that results in the maximal and most sustained viral inhibition.
Protocol 2: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.
-
Compound Addition: The next day, add serial dilutions of this compound to the cells. Include a "cells only" control (no drug) and a "solvent control" (e.g., DMSO).
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral experiments (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial cell viability assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration. Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent FIT-039 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable activity of FIT-039 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action involves suppressing the replication of a broad spectrum of DNA viruses by inhibiting viral mRNA transcription, which is dependent on the host cell's CDK9 activity.[3][4] this compound has shown efficacy against various viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV), in cellular models.[3][5][6]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted into small volumes to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][9]
Q3: My this compound appears to lose activity over the course of a multi-day experiment. What are the potential causes?
A3: Several factors can contribute to a perceived loss of this compound activity in long-term experiments:
-
Compound Instability: The compound may degrade in the aqueous environment of the cell culture medium at 37°C.[10]
-
Metabolism by Cells: Cells may metabolize this compound over time, reducing its effective concentration.
-
Media Component Interaction: Components within the culture media, such as certain amino acids or serum proteins, could react with or bind to the compound, reducing its bioavailability.[10]
-
pH Shifts: Changes in the pH of the culture medium during the experiment can affect the stability and activity of the compound.[7][10]
-
Adsorption to Plasticware: The compound may adhere to the surface of cell culture plates or flasks, lowering its concentration in the media.[7]
Q4: How often should the cell culture medium containing this compound be replaced in a long-term experiment?
A4: For multi-day experiments, it is advisable to refresh the medium with freshly prepared this compound every 24 to 48 hours.[8] This practice helps to maintain a consistent concentration of the active compound, mitigating the effects of degradation, metabolism, and non-specific binding. The optimal refreshment schedule may need to be determined empirically for your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent sample handling or processing. | Ensure precise and consistent timing for all steps. Use calibrated pipettes and practice consistent pipetting techniques.[11] |
| Incomplete solubilization of this compound stock solution. | Thaw stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[7] | |
| Cell seeding density is not uniform across wells. | Ensure a homogenous cell suspension before seeding and avoid using the outer wells of multi-well plates, which are prone to evaporation.[11] | |
| Observed cellular toxicity at expected effective concentrations. | Off-target effects of the inhibitor. | Use the lowest effective concentration of this compound. Consider performing a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.[8] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] | |
| Precipitation observed in the working solution or culture wells. | The solubility limit of this compound has been exceeded in the aqueous medium. | Visually inspect for precipitation after diluting the stock solution. If observed, you may need to adjust the final concentration or the solvent composition.[9] |
| Improper thawing of frozen stock solution. | Thaw stock solutions slowly and ensure complete dissolution with gentle vortexing before preparing the working solution.[7] |
Signaling Pathway and Workflows
The following diagrams illustrate the mechanism of action of this compound, a troubleshooting workflow for inconsistent activity, and a general experimental workflow to test for compound stability.
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and viral mRNA transcription.
Caption: A logical workflow for troubleshooting inconsistent this compound activity in experiments.
Caption: An experimental workflow for assessing the stability of this compound in cell culture medium.
Quantitative Data Summary
The following tables provide key quantitative data for the experimental use of this compound.
Table 1: In Vitro Efficacy of this compound Against Various DNA Viruses
| Virus | Cell Line | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| HSV-1 | Vero | Plaque Reduction | 0.69 | >50 | [1] |
| HBV | HepG2/NTCP | Antigen Reduction | 0.33 | >50 | [5] |
| HIV-1 | Chronically Infected Cells | Replication Inhibition | 1.4 - 2.1 | >20 | [6] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.
Table 2: General Recommendations for this compound Solution Handling
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months |
| Working Solution | Cell Culture Medium | 2 - 8°C | Prepare Fresh Daily |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-protein-binding tubes.
-
Store aliquots at -20°C or -80°C, protected from light.[1][7]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
-
Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium via HPLC-MS
This protocol provides a framework for determining the stability of this compound in a cell-free culture medium over time.[8]
-
Preparation of Solutions:
-
Prepare a 10 µM working solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.
-
Immediately collect a 100 µL aliquot from each well. This is your time zero (T=0) reference point. Store these samples at -80°C.[8]
-
Place the 24-well plate in a 37°C incubator with 5% CO2.
-
At subsequent time points (e.g., 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well and store them at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
For analysis, thaw all samples.
-
Precipitate proteins by adding 2 volumes of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of the parent this compound compound using a validated HPLC-MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the average concentration at T=0.
-
Plot the percentage of compound remaining versus time to visualize the stability profile.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9 (cyclin-dependent kinase 9) inhibitor | antiviral | anti-HSV | CAS 1113044-49-7 | CDK9 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9阻害剤「this compound」はさまざまなDNAウイルスの複製を阻害する | 京都大学 [kyoto-u.ac.jp]
- 5. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Avoiding contamination in FIT-039 stock solutions
Technical Support Center: FIT-039
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the CDK9 inhibitor, this compound. Our goal is to help you avoid common pitfalls, such as contamination, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For creating high-concentration stock solutions, 100% DMSO is recommended.[2]
Q2: How should I store this compound as a solid and as a stock solution?
A2: Proper storage is crucial for maintaining the stability of this compound.[2] As a solid (powder), it can be stored at -20°C for up to three years or at 4°C for up to two years.[2][3] Once in a DMSO stock solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3][4]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic small molecules.[2] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.[6] Here are some steps you can take:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.[2]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (generally up to 0.5%) might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Modify the dilution process: Instead of diluting the DMSO stock directly into the full volume of aqueous buffer, try a serial dilution. First, dilute the stock in a smaller volume of the aqueous solution with vigorous vortexing before adding it to the final volume.[7]
Q4: What are the best practices to avoid microbial contamination of my this compound stock solution?
A4: To prevent microbial contamination, it is recommended to prepare the stock solution in a sterile environment, for instance, a laminar flow hood.[3] Use sterile pipette tips and tubes. Since DMSO is bactericidal, preparing the stock in 100% DMSO should inhibit bacterial growth.[8] For working solutions in aqueous buffers, sterile filtration using a 0.2 μm filter is recommended.[3]
Q5: Can I sonicate or warm my this compound solution to aid dissolution?
A5: Yes, gentle warming (e.g., to 37°C) or brief sonication can help dissolve the compound.[6][8] However, avoid excessive heat as it may lead to degradation.[7]
Troubleshooting Guide: Contamination in this compound Stock Solutions
| Symptom | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Chemical degradation of this compound. | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[9] Protect from light by using amber vials or wrapping tubes in foil.[9] |
| Contamination of the stock solution with another chemical. | Ensure dedicated lab equipment (pipettes, tubes) for each small molecule to prevent cross-contamination. Label all solutions clearly.[10] | |
| Visible particles or cloudiness in the solution. | Microbial contamination (bacterial or fungal growth). | Discard the contaminated stock. Prepare a new stock solution using sterile techniques and a fresh aliquot of DMSO.[3] Filter the final aqueous working solution through a 0.2 μm filter.[3] |
| Precipitation of this compound. | Refer to FAQ Q3. Centrifuge the vial to pellet any undissolved material before preparing a new dilution.[2] | |
| Change in color of the stock solution. | Chemical degradation or oxidation.[9] | Discard the solution and prepare a fresh stock. To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder (CAS# 1113044-49-7)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Pre-handling: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[3]
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile environment. For example, for 1 ml of a 10 mM stock solution, weigh out 3.154 mg of this compound (Molecular Weight: 315.41 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO directly to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.[6] If necessary, gentle warming or brief sonication can be applied.[8]
-
Aliquoting: Dispense the stock solution into single-use, sterile amber or foil-wrapped microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
Visualization
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors.[11] By inhibiting CDK9, this compound prevents this phosphorylation, leading to the suppression of transcription, which is particularly effective against DNA viruses that rely on host cell transcription machinery for their replication.[11][12]
Caption: Mechanism of action of this compound as a CDK9 inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
FIT-039 compatibility with different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of FIT-039, a selective CDK9 inhibitor, with a focus on its compatibility with different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, or T2b).[2] P-TEFb plays a crucial role in transitioning from abortive to productive gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2).[2][3] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a halt in transcriptional elongation. This mechanism is particularly effective in inhibiting the replication of various DNA viruses and in suppressing the growth of certain cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins.[4][5]
Q2: Is this compound compatible with common cell culture media like DMEM and RPMI-1640?
A2: While direct comparative studies on the stability and efficacy of this compound in different cell culture media are not extensively published, existing research indicates its general compatibility with standard media such as DMEM and RPMI-1640. Successful in vitro studies have been conducted using this compound in cell lines maintained in RPMI-1640.[6] As with most small molecule inhibitors, solubility and stability can be influenced by the specific components of the medium, the presence of serum, and the experimental conditions. For optimal results, it is recommended to perform initial validation experiments in your specific cell culture setup.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[7] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A4: Precipitation of hydrophobic small molecules upon dilution into aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to minimize both toxicity and precipitation.
-
Serial Dilution: Instead of adding a highly concentrated DMSO stock directly to your medium, perform an intermediate dilution in pre-warmed cell culture medium.
-
Pre-warming the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the inhibitor.
-
Sonication: Brief sonication of the diluted inhibitor in the medium can help to redissolve small precipitates. However, avoid excessive sonication as it may degrade the compound.
Q5: How can I confirm that this compound is active in my cell-based assay?
A5: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its direct target's substrate, RNA Polymerase II. A successful treatment with this compound should lead to a significant reduction in the phosphorylation of the RNA Pol II CTD at Serine 2. This can be measured by Western blotting using a specific antibody for phospho-Ser2 of RNA Pol II.[2]
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Compound Instability: this compound may degrade in the cell culture medium over the course of a long experiment.[8] | Replenish the medium with fresh this compound every 24-48 hours. Perform a time-course experiment to determine the functional half-life of this compound in your specific cell culture system.[9] |
| Cell Line Insensitivity: The cell line may not be dependent on CDK9 activity for survival or the targeted viral replication. | Confirm the expression of CDK9 in your cell line. Test this compound on a known sensitive cell line as a positive control. | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. | |
| High Cell Toxicity | High Concentration of this compound: The concentration used may be excessively high, leading to off-target effects. | Perform a dose-response curve to identify the optimal concentration that inhibits the target without causing excessive cell death.[10] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cells. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experiments.[10] | |
| Contaminated Compound: The this compound stock may be impure or degraded. | Purchase this compound from a reputable supplier. If possible, verify the purity of the compound. | |
| Variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. | Ensure the compound is fully dissolved in DMSO before preparing working solutions. Follow the troubleshooting steps for precipitation. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS to maintain humidity. |
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound against its primary target and in various cell-based assays. This data is compiled from published literature and should be used as a reference. Researchers should determine the optimal concentration for their specific experimental setup.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CDK9/cyclin T1 | 5.8[1] |
Table 2: Antiviral Activity of this compound in Cell Culture
| Virus | Cell Line | IC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Not explicitly stated, but showed potent inhibition[11] |
| Human Immunodeficiency Virus 1 (HIV-1) | Various | 1.4 - 2.1[12] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | 0.33[13] |
Table 3: Anticancer Activity of this compound in Cell Culture
| Cell Line | Cancer Type | Effect |
| KSHV+ Primary Effusion Lymphoma (PEL) cells | Lymphoma | Impaired proliferation[14] |
| HPV16+ CaSki cells | Cervical Cancer | Suppressed growth[15] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in different cell culture media.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions of this compound at a final concentration of 10 µM by diluting the stock solution in the different cell culture media (with and without FBS).
-
Add 1 mL of each working solution to triplicate wells of a 24-well plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.[16]
-
Immediately quench the samples by adding an equal volume of ice-cold acetonitrile to precipitate proteins and stop degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining by normalizing the peak area at each time point to the peak area at time 0.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is to confirm the on-target effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2) and anti-total RNA Pol II or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total RNA Pol II or a loading control to normalize the results.[2]
Mandatory Visualization
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and halting transcription.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 5. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. JCI - CDK9 inhibitor this compound prevents replication of multiple DNA viruses [jci.org]
- 12. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of the CDK9 inhibitor this compound for the treatment of KSHV-associated malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
FIT-039 Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to the batch-to-batch variability of FIT-039, a selective cyclin-dependent kinase 9 (CDK9) inhibitor. Consistent experimental outcomes are crucial for reliable research, and this resource offers detailed protocols, frequently asked questions, and troubleshooting advice to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many viral and cellular genes.[2][3] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis B Virus (HBV), by blocking viral mRNA transcription.[2][3][4]
Q2: What are the potential sources of batch-to-batch variability with this compound?
While specific data on this compound variability is limited, general sources of batch-to-batch variation in chemical compounds can include:
-
Purity and Impurity Profile: Differences in the purity levels and the nature of impurities between batches can significantly impact biological activity.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can affect its solubility, stability, and bioavailability.[5]
-
Solvent Content: Residual solvent from the manufacturing process can vary between batches and may affect the compound's properties.
-
Storage and Handling: Improper storage conditions (e.g., temperature, humidity, light exposure) can lead to degradation of the compound over time, resulting in batch-specific differences.
Q3: How should I properly store and handle this compound to minimize variability?
To ensure consistency, it is crucial to adhere to the storage conditions specified on the product's certificate of analysis. Generally, solid compounds should be stored in a cool, dry, and dark place. For solutions, it is recommended to prepare fresh solutions for each experiment or to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the reported IC50 values for this compound against various viruses?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the virus and the cell line used. The following table summarizes some of the reported values:
| Virus | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Vero cells | 0.69 | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP cells | 0.33 | [4] |
| Human Immunodeficiency Virus-1 (HIV-1) | Chronically infected cells | 1.4-2.1 | [6] |
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses common issues that may arise from batch-to-batch variability of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no activity of a new batch of this compound compared to a previous batch. | 1. Compound Degradation: Improper storage or handling of the new batch. 2. Purity/Polymorphism Differences: The new batch may have a different purity profile or polymorphic form. 3. Incorrect Concentration: Error in calculating the concentration of the stock solution. | 1. Verify Storage: Ensure the new batch was stored according to the manufacturer's instructions. 2. Certificate of Analysis: Compare the certificates of analysis for both batches, paying close attention to purity and any analytical data provided. 3. Confirm Concentration: Re-measure the concentration of your stock solution using a reliable method. 4. Test a Fresh Vial: If possible, test a new, unopened vial from the same batch. |
| Increased cytotoxicity observed with a new batch of this compound. | 1. Higher Purity/Potency: The new batch may be more potent than the previous one. 2. Presence of a Cytotoxic Impurity: The new batch may contain an impurity with cytotoxic effects. 3. Cell Health: The cells used in the assay may be unhealthy or stressed. | 1. Dose-Response Curve: Perform a new dose-response experiment to determine the optimal non-toxic concentration for the new batch. 2. Certificate of Analysis: Review the impurity profile on the certificate of analysis. 3. Assess Cell Viability: Routinely check cell viability and passage number to ensure consistent cell health.[7][8] |
| High variability in results within the same experiment using the same batch of this compound. | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of a plate. 4. Mycoplasma Contamination: Mycoplasma can affect cellular responses to treatment. | 1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical measurements or fill them with sterile media.[8] 4. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[7][8] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Based Antiviral Assay
-
Cell Seeding: Seed healthy, log-phase cells into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in the appropriate cell culture medium.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Immediately after infection, add the this compound dilutions to the wells.
-
Incubation: Incubate the plate for a duration appropriate for the virus replication cycle.
-
Assay Readout: Quantify the extent of viral replication using a suitable method (e.g., plaque assay, qPCR for viral DNA, or ELISA for viral antigens).
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CDK9 Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified period.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a known CDK9 substrate (e.g., RNA Polymerase II CTD Ser2-P) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the CDK9 substrate.
Visualizing Key Processes
To further aid in understanding the experimental and biological contexts of this compound, the following diagrams illustrate the CDK9 signaling pathway, a typical experimental workflow for assessing batch variability, and a logic diagram for troubleshooting.
Caption: Inhibition of the P-TEFb complex by this compound, preventing transcription.
Caption: Workflow for comparing the activity of different this compound batches.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to CDK9 Inhibition: FIT-039 versus Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target for drug development, particularly in oncology and virology. This guide provides an objective comparison of two notable CDK9 inhibitors: FIT-039 and flavopiridol. While both compounds target CDK9, they exhibit distinct selectivity profiles, which is a crucial determinant of their therapeutic potential and off-target effects. This comparison is supported by available experimental data to aid researchers in making informed decisions for their studies.
At a Glance: Key Differences
| Feature | This compound | Flavopiridol |
| Primary Target | Selective CDK9 inhibitor | Pan-CDK inhibitor |
| CDK9 Potency | IC50 = 5.8 µM (for CDK9/cyclin T1) | IC50 in the range of 20-100 nM |
| Selectivity | High selectivity for CDK9 over other CDKs | Broad activity against multiple CDKs (CDK1, 2, 4, 6, 7) |
| Reported Effects | Specific inhibition of CDK9-mediated transcription | Inhibition of transcription and cell cycle progression |
Biochemical Activity: A Comparison of Potency and Selectivity
The inhibitory activity of this compound and flavopiridol against CDK9 and a panel of other kinases reveals their distinct selectivity profiles. While a direct head-to-head comparison in a single comprehensive kinase panel is not publicly available, data from various studies provide valuable insights.
It is crucial to note that IC50 values can vary between different assay platforms and experimental conditions. The data presented below is compiled from multiple sources and should be interpreted with this in mind.
Table 1: Biochemical Inhibitory Activity (IC50/Ki Values) of this compound and Flavopiridol Against a Panel of Kinases
| Kinase Target | This compound (IC50) | Flavopiridol (IC50/Ki) |
| CDK9/Cyclin T1 | 5.8 µM [1] | Ki: 3 nM [2], IC50: ~20-100 nM [3] |
| CDK1/Cyclin B | > 10 µM | ~30 nM |
| CDK2/Cyclin A | > 10 µM | ~170 nM |
| CDK4/Cyclin D1 | > 30 µM | ~100 nM |
| CDK5/p25 | > 10 µM | Not widely reported |
| CDK6/Cyclin D3 | > 10 µM | ~170 nM |
| CDK7/Cyclin H | > 10 µM | ~110-300 nM |
| GSK3β | Inhibited at 10 µM | IC50: 280 nM |
| PKN1 | Inhibited at 10 µM | Not widely reported |
| Haspin | Inhibited at 10 µM | Not widely reported |
| p70S6K | Inhibited at 10 µM | Not widely reported |
| DYRK1B | Inhibited at 10 µM | Not widely reported |
| GSK3α | Inhibited at 10 µM | Not widely reported |
| IRR | Inhibited at 10 µM | Not widely reported |
| DYRK3 | Inhibited at 10 µM | Not widely reported |
Data for this compound's activity against other kinases is reported as inhibition at a concentration of 10 µM, specific IC50 values are not provided in the available literature. Flavopiridol IC50 values are approximate and compiled from various sources.
Based on the available data, this compound demonstrates a higher degree of selectivity for CDK9 compared to other cyclin-dependent kinases. In contrast, flavopiridol is a potent, broad-spectrum inhibitor of multiple CDKs. Transcriptome analyses of cells treated with this compound have confirmed its specific inhibition of CDK9, distinguishing it from the more general CDK inhibitor flavopiridol[1].
Cellular Activity and Phenotypic Effects
The differential selectivity of this compound and flavopiridol translates to distinct cellular consequences.
This compound:
-
Selective Transcriptional Inhibition: Due to its specificity for CDK9, the primary cellular effect of this compound is the inhibition of transcriptional elongation[1].
-
Antiviral Activity: this compound has been shown to suppress the replication of a broad spectrum of DNA viruses, including herpes simplex virus (HSV), human adenovirus, and human cytomegalovirus, by inhibiting viral mRNA transcription[1]. It also shows inhibitory effects on HIV-1 replication[4].
-
Lack of Cell Cycle Disruption: Studies have indicated that this compound does not affect cell cycle progression or cellular proliferation in host cells at concentrations where it exhibits antiviral activity[1].
-
Low Cytotoxicity: this compound has been reported to have no cytotoxic effect on mammalian cells at concentrations above its inhibitory concentration[1].
Flavopiridol:
-
Broad Transcriptional and Cell Cycle Inhibition: As a pan-CDK inhibitor, flavopiridol affects both transcription (via CDK9 and CDK7 inhibition) and cell cycle progression (via CDK1, CDK2, CDK4, and CDK6 inhibition)[5][6]. This can lead to cell cycle arrest in both G1 and G2 phases.
-
Induction of Apoptosis: Flavopiridol is a potent inducer of apoptosis in various cancer cell lines.
-
Anti-tumor Activity: It has demonstrated anti-tumor activity in a range of preclinical cancer models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound or flavopiridol) in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
Prepare a solution of recombinant CDK9/cyclin T1 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase buffer. The ATP concentration should be close to the Km value for CDK9 to ensure accurate determination of IC50 for ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the CDK9/cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (Generic Protocol)
This assay measures the effect of an inhibitor on the proliferation and viability of cells in culture.
Caption: Workflow for a typical cellular viability assay.
Detailed Protocol (Example using MTT Assay):
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density to ensure exponential growth throughout the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional elongation and the mechanism of action of CDK9 inhibitors.
Caption: Simplified CDK9 signaling pathway and the point of inhibition.
Conclusion
This compound and flavopiridol represent two distinct classes of CDK9 inhibitors. This compound is a selective CDK9 inhibitor, making it a valuable tool for dissecting the specific roles of CDK9 in various biological processes with potentially fewer off-target effects. Its demonstrated antiviral activity and low cytotoxicity in preclinical models highlight its therapeutic potential in this area. Flavopiridol, as a pan-CDK inhibitor, has a broader mechanism of action that encompasses both transcriptional and cell cycle control. This multi-targeted approach may offer advantages in certain cancer contexts but also carries a higher risk of off-target toxicities.
The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic strategy. For studies requiring precise targeting of CDK9-mediated transcription, this compound is the more appropriate choice. For broader anti-proliferative effects targeting multiple aspects of cell growth and division, flavopiridol may be considered. This guide provides a foundation of comparative data to assist researchers in navigating these decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FIT-039 and Ganciclovir for Cytomegalovirus Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral therapeutics for human cytomegalovirus (HCMV), two compounds, FIT-039 and ganciclovir, represent distinct strategies for viral inhibition. Ganciclovir, a long-standing cornerstone of CMV treatment, directly targets viral replication machinery. In contrast, this compound embodies a novel host-factor targeting approach. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and ganciclovir lies in their molecular targets. Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine that requires activation within infected cells to exert its antiviral effect.[1] Its mechanism relies on the viral protein kinase UL97, which initiates the phosphorylation of ganciclovir to ganciclovir monophosphate.[1] This crucial first step ensures that the drug is preferentially activated in CMV-infected cells. Subsequently, cellular kinases further phosphorylate it to the active triphosphate form.[1] Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the elongating viral DNA chain and causing premature chain termination, thus halting viral replication.[1]
Conversely, this compound is a selective inhibitor of the host's cyclin-dependent kinase 9 (CDK9).[2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of viral messenger RNA (mRNA).[3] By inhibiting CDK9, this compound effectively suppresses the replication of a broad spectrum of DNA viruses, including HCMV, by preventing the transcription of viral genes.[2][3] This host-targeting mechanism offers the advantage of a higher barrier to the development of viral resistance, as the virus would need to evolve to replicate without a fundamental host cellular process.
Comparative Efficacy and Cytotoxicity
While a direct head-to-head study providing comparative quantitative data for both this compound and ganciclovir against HCMV is not publicly available, data from separate studies provide insights into their respective potencies and safety profiles. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Target | Antiviral Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Ganciclovir | Viral DNA Polymerase | 1.14 - 9.69 µM (sensitive clinical isolates)[4][5] | > 200 µM (in Human Embryonic Lung Fibroblasts)[5] | >20.6 - >175.4 |
| This compound | Host CDK9 | Not available for HCMV | Not cytotoxic at concentrations above the inhibitory concentration[2] | Not available for HCMV |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are measures of a drug's potency in inhibiting viral replication. A lower value indicates higher potency. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio of a drug's cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity and cytotoxicity of compounds like this compound and ganciclovir.
Plaque Reduction Assay (for Antiviral Efficacy)
This assay is the gold standard for determining the susceptibility of viruses to antiviral drugs by measuring the inhibition of viral plaque formation.
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell lines
-
Human Cytomegalovirus (HCMV) stock
-
Test compounds (this compound, ganciclovir)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed HFFs into 6-well or 24-well plates to achieve a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with HCMV at a multiplicity of infection (MOI) that produces a countable number of plaques in the control wells.
-
Drug Treatment: After a viral adsorption period, remove the virus inoculum and add the medium containing the serial dilutions of the test compounds.
-
Overlay: Add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
MTT Assay (for Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells to assess their viability and the cytotoxic effects of the test compounds.
Materials:
-
HFFs or other appropriate cell line
-
Test compounds (this compound, ganciclovir)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and ganciclovir are reflected in the cellular pathways they disrupt.
Conclusion
References
- 1. Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FIT-039 and Cidofovir for Adenovirus Infections
For Researchers, Scientists, and Drug Development Professionals
Adenovirus infections, particularly in immunocompromised individuals, pose a significant clinical challenge. While several antiviral agents have been investigated, cidofovir is a frequently utilized off-label treatment option. A newer investigational drug, FIT-039, has also demonstrated potent anti-adenoviral activity. This guide provides a head-to-head comparison of this compound and cidofovir, summarizing their mechanisms of action, available preclinical efficacy data, and methodologies of key experiments to inform further research and development.
Executive Summary
| Feature | This compound | Cidofovir |
| Mechanism of Action | Host-targeting: Inhibits Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of viral mRNA transcription. | Virus-targeting: Acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its active diphosphate metabolite inhibits viral DNA polymerase, leading to termination of viral DNA chain elongation.[1][2] |
| Reported In Vitro Efficacy (Adenovirus) | Inhibition of human adenovirus replication has been demonstrated, though specific IC50 values are not consistently reported in publicly available literature. An IC50 of 0.69 µM has been reported against Herpes Simplex Virus 1 (HSV-1).[1] | IC50 values against various adenovirus serotypes have been reported in the range of 4.7-9.5 µg/mL. |
| In Vivo Models | A murine model of Herpes Simplex Virus 1 (HSV-1) infection has been used to demonstrate the in vivo efficacy of topical this compound.[3] | The New Zealand rabbit ocular model and the immunosuppressed Syrian hamster model have been utilized to evaluate the in vivo efficacy of cidofovir and its derivatives against adenovirus.[2][4][5][6] |
| Clinical Status | Investigational drug; has been evaluated in clinical trials for other viral infections such as Human Papillomavirus (HPV).[7] | Approved for the treatment of CMV retinitis in AIDS patients; used off-label for adenovirus infections. |
Mechanism of Action
The fundamental difference between this compound and cidofovir lies in their therapeutic targets.
This compound: This compound employs a host-targeting strategy. By inhibiting the host cell's Cyclin-Dependent Kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound effectively blocks the transcription of viral messenger RNA (mRNA).[3][8] This disruption of a crucial step in the viral replication cycle prevents the synthesis of viral proteins necessary for progeny virion assembly.
Cidofovir: In contrast, cidofovir directly targets a viral enzyme. As a nucleotide analog, it is phosphorylated within the host cell to its active diphosphate form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for the adenovirus DNA polymerase.[1][2] Its incorporation into the growing viral DNA chain results in premature termination of DNA elongation, thereby halting viral genome replication.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPP-669, a prodrug of cidofovir, is highly efficacious against human adenovirus infection in the permissive Syrian hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of topical cidofovir on multiple adenoviral serotypes in the New Zealand rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cidofovir (HPMPC, GS-504) against adenovirus type 5 infection in vitro and in a New Zealand rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models in Human Adenovirus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
FIT-039: A Comparative Guide to its Antiviral Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of FIT-039, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), against a panel of DNA and RNA viruses.[1][2][3][4] Its performance is compared with established antiviral agents, supported by available in vitro experimental data. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.
Executive Summary
This compound demonstrates broad-spectrum antiviral activity by targeting the host cellular factor CDK9, a key regulator of viral gene transcription.[1][2][4] This mechanism offers a potential advantage over direct-acting antivirals that are more susceptible to viral resistance. This guide summarizes the available quantitative data on the efficacy of this compound and compares it with other antiviral compounds. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are also provided to facilitate further research and evaluation.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and its comparators against various viruses. The data is presented as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity against Human Immunodeficiency Virus-1 (HIV-1)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Chronically infected cells | 1.4 - 2.1 | >20 | >9.5 - >14.3 | [3] |
| Zidovudine (AZT) | MT-4 | Not specified | Not specified | Not specified | [5] |
Table 2: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HepG2/NTCP | 0.33 | >50 | >151.5 | |
| Tenofovir | HepG2 2.2.15 | 1.1 | Not specified | Not specified | [6][7] |
Table 3: Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Not specified | 0.69 | Not specified | Not specified | |
| Acyclovir | Various | 0.01 - 2 | Not specified | Not specified | [8] |
Table 4: Antiviral Activity against Human Adenovirus (HAdV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Cultured cells | Not specified | Not specified | Not specified | [1][2][4] |
| Cidofovir | Various | Not specified | Not specified | Not specified | [9][10] |
Table 5: Antiviral Activity against Human Cytomegalovirus (CMV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Cultured cells | Not specified | Not specified | Not specified | [1][2][4] |
| Ganciclovir | Not specified | Not specified | Not specified | Not specified | [11][12][13][14] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (Crystal Violet Method)
This protocol is used to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
Adherent cell line of interest
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
96-well microtiter plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated cell controls.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Staining:
-
Gently wash the cells twice with PBS to remove dead, non-adherent cells.
-
Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the plates again with PBS.
-
Add 100 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of 1% SDS solution to each well to solubilize the stained cells.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Pre-incubate a known amount of virus (to produce a countable number of plaques) with each compound dilution for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the semi-solid overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at the optimal temperature for the specific virus until plaques are visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with Crystal Violet.
-
Wash the plates to remove excess stain and count the number of plaques in each well.
-
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Viral DNA Quantification (Real-Time Quantitative PCR - qPCR)
This method is used to quantify the amount of viral DNA in infected cells, providing another measure of antiviral efficacy.
Materials:
-
DNA extraction kit
-
Primers and probe specific to a viral gene
-
qPCR master mix
-
Real-time PCR instrument
-
Purified viral DNA for standard curve
Procedure:
-
Sample Preparation:
-
Infect cells with the virus in the presence of different concentrations of the test compound.
-
At a specific time point post-infection, harvest the cells.
-
-
DNA Extraction: Extract total DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, specific forward and reverse primers, a fluorescently labeled probe, and the extracted DNA.
-
Also, prepare a standard curve using serial dilutions of purified viral DNA of known concentration.
-
-
Real-Time PCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
The instrument will measure the fluorescence signal at each cycle.
-
-
Data Analysis:
-
A standard curve is generated by plotting the cycle threshold (Ct) values against the logarithm of the initial amount of viral DNA.
-
The amount of viral DNA in the experimental samples is then interpolated from this standard curve based on their Ct values.
-
The reduction in viral DNA levels in compound-treated samples compared to the untreated virus control indicates the antiviral activity.
-
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Viral Transcription
This compound's mechanism of action is centered on the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This complex is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transitioning from transcription initiation to productive elongation. Many viruses hijack this host cell machinery to facilitate the transcription of their own genes.
Caption: General mechanism of CDK9-mediated viral transcription and its inhibition by this compound.
Specific Viral Interactions with the CDK9 Pathway
Different viruses have evolved distinct strategies to co-opt the P-TEFb complex for their replication.
Caption: Diverse strategies employed by viruses to hijack the host P-TEFb/CDK9 complex.
Experimental Workflow: In Vitro Antiviral Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the antiviral efficacy of a compound like this compound in a laboratory setting.
Caption: A standard workflow for determining the in vitro antiviral efficacy of a test compound.
References
- 1. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Viral and cell cycle-regulated kinases in cytomegalovirus-induced pseudomitosis and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction between cyclin-dependent kinases and human papillomavirus replication-initiation protein E1 is required for efficient viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Zidovudine and Tenofovir Based Regimens With Regard to Health-Related Quality of Life and Prevalence of Symptoms in HIV Patients in a Kenyan Referral Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A comparison of ganciclovir and acyclovir to prevent cytomegalovirus after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of valganciclovir and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
FIT-039: A Safer Alternative to Pan-CDK Inhibitors? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of cyclin-dependent kinase (CDK) inhibitors. While early-generation, non-selective pan-CDK inhibitors demonstrated anti-proliferative effects, their clinical utility has been hampered by significant toxicity. This has spurred the development of more selective agents, such as FIT-039, a specific inhibitor of CDK9. This guide provides a comprehensive comparison of the safety profile of this compound against traditional pan-CDK inhibitors, supported by preclinical and clinical data, to inform future research and development.
Executive Summary
This compound emerges as a promising therapeutic candidate with a significantly improved safety profile compared to first-generation pan-CDK inhibitors like Flavopiridol and Roscovitine (Seliciclib). The high selectivity of this compound for CDK9 minimizes the off-target effects that contribute to the severe toxicities associated with pan-CDK inhibitors. Preclinical and early-phase clinical studies of this compound have consistently demonstrated a lack of significant adverse events, a stark contrast to the dose-limiting toxicities that have plagued the clinical development of pan-CDK inhibitors.
Mechanism of Action: The Advantage of Selectivity
Pan-CDK inhibitors, by their nature, target a broad range of CDKs involved in both cell cycle progression (CDK1, 2, 4, 6) and transcriptional regulation (CDK7, 9).[1][2] This widespread inhibition, while effective at halting cancer cell proliferation, also impacts normal, healthy cells, leading to a narrow therapeutic window and significant toxicity.[1]
In contrast, this compound is a highly selective inhibitor of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, that are often overexpressed in cancer cells. By selectively inhibiting CDK9, this compound can induce apoptosis in cancer cells without broadly disrupting the cell cycle in normal tissues.[3][4] Preclinical studies have shown that this compound does not affect the cell cycle progression of host cells at effective dosages.[3]
Caption: Differential targeting of CDKs by this compound and pan-CDK inhibitors.
Comparative Safety Profile: Preclinical and Clinical Evidence
The differing selectivity profiles of this compound and pan-CDK inhibitors translate to markedly different safety profiles, as evidenced by both preclinical and clinical data.
Preclinical Toxicity
Preclinical studies have consistently highlighted the favorable safety of this compound. In various in vitro and in vivo models, this compound has demonstrated a lack of cytotoxicity to normal cells and has been well-tolerated in animal studies, even at doses that show therapeutic efficacy.[3][4][5][6] A study comparing this compound to Flavopiridol found that this compound specifically inhibited CDK9, whereas Flavopiridol had a broader inhibitory profile.[5] Notably, this compound did not have a cytotoxic effect on mammalian cells at concentrations above its inhibitory concentration.[5]
In contrast, preclinical studies of pan-CDK inhibitors like Flavopiridol and Roscovitine have revealed significant toxicities, including effects on the bone marrow and gastrointestinal tract.[7]
Table 1: Preclinical Cytotoxicity and Selectivity Data
| Compound | Target(s) | IC50 (CDK9) | Cytotoxicity in Normal Cells | Reference(s) |
| This compound | Selective CDK9 | 5.8 µM | No significant cytotoxicity observed | [1] |
| Flavopiridol | Pan-CDK (1, 2, 4, 6, 7, 9) | ~3 nM (Ki) | Cytotoxic to normal cells | [7][8] |
| Roscovitine | Pan-CDK (1, 2, 5, 7, 9) | ~0.6-0.7 µM | Cytotoxic to normal cells | [2] |
Clinical Safety
Early phase clinical trials of this compound for topical and vaginal administration in the treatment of HPV-related conditions have reported no serious adverse events.[9] This suggests a very low potential for local and systemic toxicity with these routes of administration.
Conversely, the clinical development of pan-CDK inhibitors has been consistently challenged by their toxicity profiles. Phase I and II trials of Flavopiridol and Roscovitine have reported a range of dose-limiting toxicities.
Table 2: Summary of Clinically Observed Adverse Events
| Compound | Indication(s) in Trials | Common Adverse Events (Grade ≥3) | Dose-Limiting Toxicities | Reference(s) |
| This compound | HPV-related lesions (topical/vaginal) | None reported | None reported | [9] |
| Flavopiridol | Various Cancers | Diarrhea, neutropenia, fatigue, nausea, vomiting | Diarrhea, hypotension, neutropenia | [7][10] |
| Roscovitine | Various Cancers | Fatigue, skin rash, hyponatremia, hypokalemia, emesis, abnormal liver function | Fatigue, skin rash, hyponatremia, hypokalemia | [2] |
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key in vitro assays used to evaluate the safety and efficacy of CDK inhibitors.
Caption: A typical workflow for the in vitro assessment of CDK inhibitor safety.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate both cancer cell lines (e.g., HeLa, HCT116) and normal cell lines (e.g., primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Flavopiridol, and Roscovitine for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective inhibitors at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the inhibitors on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors at relevant concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]
Signaling Pathways and Logical Relationships
The differential effects of this compound and pan-CDK inhibitors on cellular processes can be visualized through their respective signaling pathways.
Caption: Contrasting downstream effects of selective versus pan-CDK inhibition.
Conclusion
The available evidence strongly suggests that the selective CDK9 inhibitor this compound possesses a significantly more favorable safety profile than traditional pan-CDK inhibitors. Its high specificity for CDK9 allows for targeted induction of apoptosis in cancer cells with minimal impact on the cell cycle of normal cells, thereby avoiding the dose-limiting toxicities that have hindered the clinical advancement of pan-CDK inhibitors. For researchers and drug development professionals, this compound represents a promising avenue for the development of safer and more effective cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic index of this compound against both historical and contemporary CDK inhibitors.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose escalation clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. researchportal.lih.lu [researchportal.lih.lu]
- 14. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of FIT-039 and Other CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different Cyclin-Dependent Kinase (CDK) inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the transcriptomic effects of FIT-039, a selective CDK9 inhibitor, with other prominent CDK inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a potent antiviral agent by targeting the host transcription machinery, specifically CDK9, to suppress viral gene expression.[1][2][3][4][5][6][7][8][9][10][11] In contrast, other classes of CDK inhibitors, such as the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, have revolutionized cancer therapy by inducing cell cycle arrest in tumor cells.[12][13][14][15][16] This guide delves into the distinct and overlapping transcriptomic signatures elicited by these inhibitors, providing a framework for understanding their unique mechanisms of action and potential therapeutic applications.
Quantitative Transcriptome Analysis: A Comparative Overview
To facilitate a clear comparison of the transcriptomic impact of this compound and other CDK inhibitors, the following tables summarize key findings from various studies. These tables highlight the number of differentially expressed genes (DEGs) and the key pathways modulated by each inhibitor.
Table 1: Summary of Transcriptomic Changes Induced by this compound
| Cell Line/Model | Treatment Conditions | Up-regulated Genes | Down-regulated Genes | Key Affected Pathways | Reference |
| HPV+ Cervical Cancer Cells | 5 or 10 µmol/L this compound for 48 hours | - | - | HPV E6/E7 oncogene expression | [1] |
| HEK293T cells | 300 nM flavopiridol (pan-CDK inhibitor) | - | Broad gene inhibition | mRNA transcription | [17] |
| Various DNA virus-infected cells | Varies | - | Viral mRNA transcripts | Viral replication | [2][3][4] |
Table 2: Summary of Transcriptomic Changes Induced by Other CDK Inhibitors
| Inhibitor | Cell Line/Model | Treatment Conditions | Up-regulated Genes | Down-regulated Genes | Key Affected Pathways | Reference |
| Palbociclib | ER+ MCF7 Breast Cancer Cells | Varies | 2183 | 1548 | Cell cycle, DNA replication, DNA repair, Autophagy | [3] |
| TNBC MDA-MB-231 Cells | Varies | 2247 | 1427 | Aryl hydrocarbon receptor, Immune responses, PI3K/AKT/mTOR signaling | [12] | |
| Ribociclib | HR+/HER2- Advanced Breast Cancer | Varies | - | - | Cell cycle, Proliferation | [4] |
| Abemaciclib | MCF7-xenograft mice | 150 mg/kg | - | Cell cycle controlling genes (CycB, PCNA, MCM7) | Cell cycle, Inhibition of CDK2/cyclin A/E and CDK1/cyclin B | |
| Flavopiridol | Four human tumor cell lines | Varies | Significant number | Primarily down-regulated | Tumor cell death | [1][2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the transcriptomic data. The following protocols outline the typical procedures used in the cited studies for transcriptome analysis of CDK inhibitor-treated cells.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to HPV-positive cervical cancer cells (e.g., CaSki, HeLa), breast cancer cell lines (e.g., MCF-7, MDA-MB-231), and others as specified in the research.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the specified concentrations of the CDK inhibitor (e.g., this compound, palbociclib, ribociclib, abemaciclib, or flavopiridol) or a vehicle control (e.g., DMSO). Treatment duration varies depending on the experimental design, typically ranging from 6 to 72 hours.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
-
Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples using kits such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.
Bioinformatic Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment to Reference Genome: The processed reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the inhibitor-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment analysis and Gene Ontology (GO) analysis are performed using databases such as KEGG, Reactome, and GO, with tools like GSEA or DAVID.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and other CDK inhibitors, as well as a typical experimental workflow for transcriptome analysis.
Caption: Mechanism of this compound antiviral activity.
Caption: Mechanism of CDK4/6 inhibitor-induced cell cycle arrest.
References
- 1. Transcriptional signature of flavopiridol-induced tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. medrxiv.org [medrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of FIT-039 and Standard-of-Care Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of FIT-039, a novel cyclin-dependent kinase 9 (CDK9) inhibitor, with current standard-of-care antiviral therapies for a range of DNA viruses. This compound represents a promising host-targeted antiviral strategy, offering a broad spectrum of activity and a potential solution to the challenge of drug-resistant viral strains.
Executive Summary
This compound has demonstrated significant in vivo efficacy against several DNA viruses, including Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Papillomavirus (HPV). Its mechanism of action, the inhibition of host CDK9, disrupts viral mRNA transcription, a process essential for viral replication. This host-oriented approach contrasts with many standard antivirals that directly target viral enzymes, a mechanism often susceptible to the development of resistance. Preclinical studies indicate that this compound can effectively reduce viral loads and ameliorate disease pathology, both as a monotherapy and in combination with existing antiviral agents. This guide presents the available in vivo data for this compound alongside that of standard-of-care antivirals for key DNA virus infections, providing a detailed overview of experimental methodologies and a visual representation of the underlying biological pathways.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the available quantitative data from in vivo studies, allowing for a direct comparison of this compound with standard-of-care antivirals.
Table 1: Herpes Simplex Virus Type 1 (HSV-1) Infection
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | Murine HSV-1 skin infection model | Amelioration of skin lesion severity | Topical application of this compound ointment suppressed skin lesion formation, including in mice infected with an acyclovir-resistant HSV-1 strain. | [1] |
| Acyclovir | Murine HSV-1 infection models | Reduction in mortality; Reduction in viral reactivation | Oral acyclovir therapy significantly reduced mortality when initiated up to 96 hours after viral challenge. Prophylactic oral acyclovir effectively reduced detectable viral reactivation at both ocular and ganglionic levels. | [2][3] |
Table 2: Hepatitis B Virus (HBV) Infection
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound + Entecavir | HBV-infected humanized mice | Enhancement of antiviral effect | Intravenously injected this compound dramatically enhanced the effect of entecavir. | |
| Entecavir (monotherapy) | HBV transgenic mice | Reduction in liver HBV DNA | Oral administration of entecavir significantly reduced liver HBV DNA levels. | [4][5] |
Table 3: Adenovirus Infection
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | (No in vivo data available) | - | - | |
| Cidofovir | New Zealand rabbit ocular model | Reduction in mean adenovirus titer and duration of viral shedding | Topical 0.5% cidofovir demonstrated significant antiviral activity against multiple adenoviral serotypes. | [6] |
Table 4: Cytomegalovirus (CMV) Infection
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | (No in vivo data available) | - | - | |
| Ganciclovir | Murine CMV (MCMV) myocarditis model | Reduction in acute myocarditis | Ganciclovir treatment significantly reduced the acute phase of myocarditis. | [1] |
| Ganciclovir | Murine CMV-induced hearing loss model | Protection from hearing loss; Reduction in viral load | Ganciclovir effectively ameliorated sensorineural hearing loss and significantly decreased viral load. | [7] |
Table 5: Human Papillomavirus (HPV) Infection
| Treatment | Animal Model | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | (Clinical trials for verruca vulgaris ongoing) | - | - | |
| Imiquimod | Mouse model of vascular tumors (as a model for immune response) | Decreased tumor growth; Increased animal survival | Topical application of imiquimod significantly decreased tumor growth and increased survival. | [8] |
| Imiquimod | Mouse model with HPV-transformed tumors | Enhanced antitumor immunity when combined with a therapeutic HPV DNA vaccine | Combination treatment led to significantly prolonged survival compared to the vaccine alone. | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and replication of the findings.
Murine Herpes Simplex Virus (HSV-1) Skin Infection Model
-
Animal Model: Hairless mice are typically used to facilitate the observation and scoring of skin lesions.[3]
-
Viral Inoculation: The flank skin of the mice is abraded, and a defined plaque-forming unit (PFU) of an HSV-1 strain (including acyclovir-resistant strains) is applied to the site.
-
Treatment Regimen:
-
This compound: A topical ointment containing this compound is applied to the infected area, typically starting 24 hours post-infection and continuing for a specified duration (e.g., daily for 7 days).
-
Acyclovir: Acyclovir can be administered orally in the drinking water or via gavage, or topically as a cream.[3] Dosing regimens vary depending on the study design.
-
-
Efficacy Evaluation:
-
Lesion Scoring: Skin lesions are scored daily based on their severity, considering factors such as erythema, vesicles, and ulceration.
-
Viral Titer Determination: At the end of the treatment period, skin samples are collected, homogenized, and viral titers are determined by plaque assay on a susceptible cell line (e.g., Vero cells).
-
Survival Monitoring: In lethal infection models, the survival of the animals is monitored daily.
-
Hepatitis B Virus (HBV) Transgenic Mouse Model
-
Animal Model: Transgenic mice that express the entire HBV genome and produce infectious viral particles are utilized.[10][11][12] This model allows for the study of HBV replication and the evaluation of antiviral efficacy in the absence of a confounding immune response.
-
Treatment Regimen:
-
This compound and Entecavir Combination: this compound is administered intravenously, while entecavir is given orally. The specific doses and treatment duration are defined by the experimental protocol.
-
Entecavir Monotherapy: Entecavir is administered orally, typically once daily, for a specified period (e.g., 10 days).[4][5]
-
-
Efficacy Evaluation:
-
HBV DNA Quantification: Serum and liver samples are collected at various time points. HBV DNA levels are quantified using real-time PCR to determine the reduction in viral load.
-
Analysis of Replicative Intermediates: Liver tissue can be analyzed by Southern blotting to assess the levels of HBV replicative intermediates.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow for In Vivo Antiviral Efficacy
References
- 1. Ganciclovir and cidofovir treatment of cytomegalovirus-induced myocarditis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. Correlation of in vivo topical efficacies with in vitro predictions using acyclovir formulations in the treatment of cutaneous HSV-1 infections in hairless mice: an evaluation of the predictive value of the C* concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice [frontiersin.org]
- 5. Combination therapy of therapeutic antibody and vaccine or entecavir in HBV carrier mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of topical cidofovir on multiple adenoviral serotypes in the New Zealand rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Treatment with Imiquimod enhances antitumor immunity induced by therapeutic HPV DNA vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of intrahepatic hepatitis B virus replication by antiviral drugs in a novel transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]
FIT-039: A Novel Inhibitor of Viral Oncogene Expression in HPV-Associated Neoplasia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of FIT-039, a novel cyclin-dependent kinase 9 (CDK9) inhibitor, and its validated effects on the expression of viral oncogenes, particularly those of the Human Papillomavirus (HPV).[1][2][3] The following sections present a comparative analysis of this compound with other therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental validation.
Introduction to this compound
This compound is a newly developed antiviral drug that targets the host cell factor CDK9.[1] By selectively inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), this compound effectively suppresses the transcription of various DNA viruses.[1][2] This mechanism is particularly relevant in the context of HPV-induced neoplasia, where the expression of the viral oncogenes E6 and E7 is a primary driver of cellular transformation and cancer progression.[1][4][5][6] this compound has been shown to inhibit the HPV early promoter, leading to a reduction in E6 and E7 expression, which in turn restores the function of the tumor suppressor proteins p53 and pRb.[1] Preclinical studies have demonstrated the potent anti-HPV activity of this compound without significant toxicity, and it is currently undergoing clinical trials for the treatment of cervical intraepithelial neoplasia (CIN).[1][7]
Comparative Analysis of Therapeutic Strategies
The therapeutic landscape for HPV-associated diseases includes prophylactic vaccines, immunotherapies, and other small molecule inhibitors. While vaccines are highly effective in preventing new infections, they do not address pre-existing conditions.[4] this compound offers a therapeutic approach for individuals already infected with high-risk HPV types. The following table provides a comparative summary of this compound and other strategies targeting HPV oncogenes.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| This compound (CDK9 Inhibitor) | Inhibits host CDK9, suppressing HPV E6/E7 transcription.[1] | Broad-spectrum antiviral activity against various DNA viruses.[2][8][9] Direct targeting of the transcriptional machinery of viral oncogenes. | Potential for off-target effects, although preclinical studies show low toxicity.[1][2] |
| Galangin and Neoechinulin (Natural Compounds) | Identified through in silico screening as potential inhibitors of HPV-16 E6 and E7 oncoproteins, respectively.[4][5][6][10] | Natural product origin may offer a favorable safety profile. | Requires further in vitro and in vivo validation.[4][5][6][10] |
| Immunotherapies (e.g., Therapeutic Vaccines) | Stimulate the host immune system to recognize and eliminate HPV-infected cells.[4] | Potential for long-lasting immunity. | Efficacy can be variable among individuals. |
| Gene Silencing (e.g., siRNA, CRISPR) | Directly target and degrade E6/E7 mRNA, preventing their translation into oncoproteins.[4] | High specificity for the target oncogenes. | Challenges with in vivo delivery and potential for off-target gene silencing. |
| Oncolytic Virus Therapy | Uses modified viruses to selectively infect and kill cancer cells.[11][12] | Can induce an anti-tumor immune response.[11][12] | Potential for immune-related adverse events. |
Quantitative Data on this compound Efficacy
The following table summarizes the quantitative data on the antiviral activity of this compound from preclinical studies.
| Virus | Cell Line/Model | Efficacy Metric | Value | Reference |
| Human Papillomavirus (HPV) | HPV+ cervical cancer cells | Reduction in E6/E7 mRNA | Dose-dependent | [1] |
| Hepatitis B Virus (HBV) | HepG2/NTCP cells | IC50 | 0.33 µM | [9] |
| Human Immunodeficiency Virus (HIV-1) | Chronically infected cells | EC50 | 1.4-2.1 µM | [8] |
Experimental Protocols
Cell Culture and Drug Treatment
HPV-positive cervical cancer cell lines (e.g., CaSki, HeLa) and HPV-negative cervical cancer cells (e.g., C33A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For drug treatment, cells are seeded in multi-well plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations. Control cells are treated with the solvent alone. The cells are incubated for a specified period (e.g., 48 hours) before being harvested for downstream analysis.[1]
Quantitative Real-Time PCR (qRT-PCR) for E6/E7 mRNA Expression
Total RNA is extracted from treated and control cells using a commercial RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. qRT-PCR is performed using specific primers for HPV E6 and E7 oncogenes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative expression of E6 and E7 mRNA is calculated using the ΔΔCt method.[1]
Western Blot Analysis for p53 and pRb Protein Levels
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration of the lysates is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against p53, pRb, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Signaling Pathway of HPV E6/E7 and this compound Intervention
Caption: this compound inhibits CDK9, blocking HPV E6/E7 transcription and restoring tumor suppressors.
Experimental Workflow for Validation of this compound
Caption: Workflow for evaluating this compound's effect on HPV+ cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The efficacy of a cyclin dependent kinase 9 (CDK9) inhibitor, FIT039, on verruca vulgaris: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor this compound Suppresses Viral Oncogenes E6 and E7 and Has a Therapeutic Effect on HPV-Induced Neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearch.org [cancerresearch.org]
- 12. Oncolytic Virus Disrupts Immune-Blocking Protein - NCI [cancer.gov]
FIT-039: A Comparative Analysis of its Antiviral Activity Across Diverse Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of FIT-039, a selective inhibitor of cyclin-dependent kinase 9 (CDK9), against various viral strains. The data presented is compiled from publicly available experimental findings.
This compound exhibits broad-spectrum antiviral activity, primarily against DNA viruses, by targeting a host-cell factor essential for viral gene transcription. This mechanism of action makes it a promising candidate for overcoming drug resistance developed against traditional antiviral therapies that target viral enzymes.
Mechanism of Action: Inhibition of Viral Transcription
This compound selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] P-TEFb plays a crucial role in the elongation phase of RNA polymerase II (Pol II) transcription by phosphorylating the C-terminal domain (CTD) of Pol II. Many DNA viruses hijack the host cell's transcriptional machinery for their own replication and are therefore dependent on the activity of CDK9. By inhibiting CDK9, this compound prevents the phosphorylation of Pol II, leading to a halt in viral mRNA transcription and subsequent suppression of viral replication.[1][2]
Comparative Efficacy of this compound
The antiviral activity of this compound has been evaluated against a range of DNA viruses and the retrovirus HIV-1. The following tables summarize the available quantitative data on its efficacy.
In Vitro Antiviral Activity of this compound
| Virus Strain | Virus Type | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | DNA | Plaque Reduction | HeLa | 0.69 | >30 | >43.5 | [4] |
| Acyclovir-Resistant HSV-1 | DNA | Murine Model | - | Effective in vivo | Not Reported | - | [1] |
| Herpes Simplex Virus 2 (HSV-2) | DNA | Not Specified | Not Specified | Inhibition reported, specific IC50 not available | Not Reported | - | [1] |
| Human Adenovirus | DNA | Not Specified | Not Specified | Inhibition reported, specific IC50 not available | Not Reported | - | [1] |
| Human Cytomegalovirus (CMV) | DNA | Not Specified | Not Specified | Inhibition reported, specific IC50 not available | Not Reported | - | [1][2] |
| Hepatitis B Virus (HBV) | DNA | Not Specified | HepG2/NTCP | 0.33 | >50 | >151.5 | [3] |
| Human Immunodeficiency Virus 1 (HIV-1) | RNA (Retrovirus) | Not Specified | Chronically Infected Cells | 1.4 - 2.1 | >20 | >9.5 - 14.3 | [2] |
IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response. CC50 (Cytotoxic Concentration 50%): The concentration of a drug that is required to kill 50% of cells in vitro. Selectivity Index (SI): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a drug.
Efficacy of this compound Against Human Papillomavirus (HPV)
In a clinical trial for the treatment of verruca vulgaris (common warts) caused by HPV, topical application of this compound did not lead to complete lesion disappearance. However, it did result in a temporary reduction in the size of the warts compared to a placebo.[5]
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral agent.
-
Cell Seeding: A monolayer of a suitable host cell line (e.g., Vero cells for HSV) is seeded in multi-well plates and incubated until confluent.
-
Virus Infection: The cell monolayers are infected with a known amount of the virus in the presence of varying concentrations of the antiviral compound.
-
Overlay: After an adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.
Quantitative Polymerase Chain Reaction (qPCR) Assay
This method quantifies the amount of viral genetic material (DNA or RNA) in a sample.
-
Cell Culture and Infection: Host cells are cultured and infected with the virus in the presence of different concentrations of the antiviral compound.
-
Nucleic Acid Extraction: After a specific incubation period, total DNA or RNA is extracted from the cells or the culture supernatant.
-
Reverse Transcription (for RNA viruses): If the virus has an RNA genome, the RNA is first converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The viral DNA (or cDNA) is amplified using specific primers and probes in a real-time PCR machine. The fluorescent signal generated during amplification is proportional to the amount of viral nucleic acid.
-
Data Analysis: The amount of viral nucleic acid is quantified, and the concentration of the compound that reduces the viral load by 50% (EC50) is determined.
Cell Viability Assay (for CC50 Determination)
This assay measures the toxicity of the compound to the host cells.
-
Cell Seeding: Host cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the antiviral compound (without any virus).
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Measurement: A cell viability reagent (e.g., MTT, XTT, or a reagent that measures ATP content) is added to the wells. The signal produced is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Conclusion
This compound demonstrates potent and selective antiviral activity against a variety of DNA viruses and HIV-1 in preclinical studies. Its unique mechanism of targeting a host factor, CDK9, offers a promising strategy to combat drug-resistant viral strains. While specific inhibitory concentrations for some viruses like HSV-2, human adenovirus, and CMV are not yet publicly available, the existing data strongly supports its broad-spectrum antiviral potential. Further research, including more extensive comparative studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. CDK9 inhibitor this compound prevents replication of multiple DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of CDK9 inhibitor this compound on hepatitis B virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Replicating Antiviral Activity of FIT-039: A Comparative Guide to CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published antiviral activity of FIT-039, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other relevant antiviral compounds. The data presented is collated from peer-reviewed publications to assist researchers in replicating and expanding upon these findings.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that demonstrates broad-spectrum antiviral activity against a range of DNA and some RNA viruses. It functions by selectively targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for efficient transcription of viral genes. This host-targeted mechanism makes it a promising candidate for overcoming drug resistance that can develop with antivirals targeting viral-encoded enzymes.
Comparative Antiviral Activity of this compound and Alternatives
The following tables summarize the in vitro antiviral efficacy of this compound and other CDK9 inhibitors against various viruses, as reported in published literature. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 0.69 | >100 | >145 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | Not specified, but active | >100 | - | [1] |
| Human Adenovirus | A549 | Viral Yield Reduction | ~1 | >100 | >100 | [1] |
| Human Cytomegalovirus (HCMV) | HEL | Plaque Reduction | ~1 | >100 | >100 | [1] |
| Human Immunodeficiency Virus 1 (HIV-1) | Chronically Infected Cells | p24 antigen ELISA | 1.4 - 2.1 | >20 | >9.5-14.3 | [2] |
| Hepatitis B Virus (HBV) | HepG2/NTCP | qPCR | 0.33 | >50 | >151 |
Table 2: Comparative Antiviral Activity of CDK9 Inhibitors
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| This compound | Influenza A Virus | A549 | Not explicitly reported in searches | |
| Flavopiridol | Influenza A Virus (H7N9) | A549 | 0.70 | [3] |
| LDC000067 | Influenza A Virus (PR8) | A549 | 3.92 - 6.31 | [4] |
| Dinaciclib | Influenza A Virus (H7N9) | A549 | 0.21 | [3] |
| Seliciclib (Roscovitine) | Varicella-Zoster Virus (VZV) | HELF | 12-14 | [5] |
| This compound | HIV-1 | Chronically Infected Cells | 1.4 - 2.1 | [2] |
| Flavopiridol | HIV-1 | T-cells | <0.01 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are synthesized protocols for key experiments based on published literature.
Plaque Reduction Assay for HSV-1
This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., fetal bovine serum, antibiotics)
-
Herpes Simplex Virus 1 (HSV-1) stock of known titer
-
This compound and other test compounds
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMEM.
-
Infection: Once cells are confluent, remove the growth medium. Infect the cells with a dilution of HSV-1 that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compounds.
-
Overlay: After a further incubation period (e.g., 2 hours), remove the treatment medium and overlay the cells with methylcellulose medium containing the respective concentrations of the test compounds. This prevents the spread of the virus through the liquid medium, ensuring that new infections are localized to neighboring cells, thus forming plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Counting:
-
Remove the methylcellulose overlay and fix the cells with methanol or formalin.
-
Stain the cells with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative PCR (qPCR) for Viral Load Quantification
This method is used to quantify the amount of viral DNA or RNA in a sample, providing a measure of viral replication.
Materials:
-
Infected cell lysates or supernatant
-
DNA/RNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Primers specific to a viral gene
-
qPCR instrument
Procedure:
-
Sample Preparation: Culture cells and infect with the virus in the presence of varying concentrations of the antiviral compound. After the desired incubation period, harvest the cells or supernatant.
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): If quantifying an RNA virus, convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, specific viral primers, and the extracted DNA or synthesized cDNA.
-
qPCR Amplification: Run the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: A standard curve is generated using known quantities of viral DNA to determine the absolute copy number of the viral genome in each sample. The EC50 is the concentration of the compound that reduces the viral genome copy number by 50% compared to the untreated control.
CDK9 Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer
-
Substrate (e.g., a peptide containing the RNA Polymerase II C-terminal domain sequence)
-
ATP (radiolabeled or with a detection-compatible modification)
-
Test compounds
-
Detection reagent (e.g., for luminescence or fluorescence-based assays)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the CDK9/cyclin T1 enzyme, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.
-
Detection: Stop the reaction and add the detection reagent. The signal generated (e.g., luminescence, fluorescence) is proportional to the amount of phosphorylated substrate, and thus to the CDK9 activity.
-
Data Analysis: Calculate the percentage of inhibition of CDK9 activity for each compound concentration relative to the no-inhibitor control. The IC50 is the concentration of the compound that inhibits CDK9 activity by 50%.
Visualizations
Signaling Pathway of CDK9 Inhibition
Caption: Mechanism of this compound action on the CDK9/P-TEFb signaling pathway.
Experimental Workflow for Antiviral Screening
Caption: A typical experimental workflow for in vitro antiviral compound screening.
Logical Relationship of Compared Compounds
Caption: Classification of this compound and other compared CDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of HIV-1 replication by the CDK9 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Kinase Inhibitors as Antiviral Agents to Control Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine, a cyclin-dependent kinase inhibitor, prevents replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol inhibits P-TEFb and blocks HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FIT-039
The responsible management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and minimizing environmental impact. FIT-039, a selective CDK9 inhibitor used in research, must be handled and disposed of as hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials, ensuring the safety of researchers and compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. |
In case of exposure, follow these first-aid measures immediately:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, and labeling. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[3]
Step 1: Waste Segregation and Collection
All waste contaminated with this compound must be collected in designated hazardous waste containers.[3]
| Waste Type | Collection Container |
| Solid Waste | Collect in a designated, leak-proof, and clearly labeled hazardous solid waste container. This includes contaminated gloves, bench paper, and empty vials. |
| Liquid Waste | Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used (e.g., DMSO). |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[3] |
| Empty Containers | The original this compound container, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.[3] |
Step 2: Labeling and Storage
Properly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its concentration (for liquid waste)
-
The accumulation start date
-
The hazard characteristics (e.g., "Toxic")
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The waste container should be kept in secondary containment to prevent the spread of material in case of a leak.[3]
Step 3: Disposal Request and Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[4]
Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[3]
-
Wear PPE: Put on the appropriate PPE before cleaning the spill.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[3]
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[1][3]
-
Clean: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.[3]
-
Dispose: Place all spill cleanup materials into the designated hazardous waste container.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is a general guide. Researchers must consult their institution's specific hazardous waste management policies and local regulations for detailed requirements. Always refer to the Safety Data Sheet (SDS) for this compound and contact your Environmental Health & Safety department for any questions.
References
Essential Safety and Operational Guide for Handling FIT-039
Disclaimer: This document provides guidance on the safe handling of FIT-039 in a laboratory setting. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following recommendations are based on the known properties of this compound as a CDK9 inhibitor and general laboratory safety principles for handling similar research compounds. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult their institution's safety office.
This compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with an IC50 of 5.8 µM for the CDK9/cyclin T1 complex. It has demonstrated antiviral activity against various DNA viruses, including herpes simplex virus (HSV-1 and HSV-2), human adenovirus, and human cytomegalovirus (CMV)[1][2]. Due to its potent biological activity, appropriate safety precautions are essential to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed to determine the specific PPE required for the planned procedures. The following table outlines recommended PPE for handling this compound in solid (powder) and solution forms.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Double gloving with nitrile gloves is recommended. Gown/Lab Coat: A disposable gown or a dedicated lab coat should be worn. Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is advised. All work with the powdered form should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet. |
| Handling Solutions | Gloves: Nitrile gloves are required. Gown/Lab Coat: A standard lab coat should be worn. Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. |
II. Operational Plan
A. Engineering Controls:
-
Ventilation: All procedures involving the handling of powdered this compound or the preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.
B. Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent pads to contain any potential spills.
-
Weighing and Reconstitution:
-
When weighing the powdered compound, use a containment balance or perform the task within a chemical fume hood to minimize the risk of dust inhalation.
-
To reconstitute, slowly add the desired solvent to the vial containing this compound to avoid splashing.
-
-
During Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Use dedicated laboratory equipment (e.g., spatulas, glassware) for handling this compound and decontaminate it appropriately after use.
-
Keep containers of this compound tightly sealed when not in use.
-
C. Storage:
-
Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Stock Solutions: Vendor information suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[1]. Always refer to the supplier's specific recommendations.
III. Disposal Plan
Dispose of all waste contaminated with this compound as hazardous chemical waste. This includes unused compound, empty vials, contaminated PPE (gloves, gowns), and any absorbent materials used for spill cleanup. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocols
In Vitro Inhibition of CDK9
The following is a general protocol for assessing the in vitro inhibitory activity of this compound on CDK9, based on its known mechanism of action.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2, and other necessary co-factors).
-
Prepare solutions of recombinant human CDK9/cyclin T1 enzyme and a suitable substrate peptide.
-
Prepare an ATP solution.
-
-
Perform Kinase Assay:
-
In a multi-well plate, add the reaction buffer.
-
Add serial dilutions of the this compound stock solution to the wells.
-
Add the CDK9/cyclin T1 enzyme and substrate solution to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (if using [γ-32P]ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Mechanism of action of this compound in inhibiting viral replication.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
